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  • Product: 4-ethylsulfonylbenzoic Acid
  • CAS: 21571-66-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 4-Ethylsulfonylbenzoic Acid: A Technical Guide

Executive Summary 4-Ethylsulfonylbenzoic acid (CAS 1950-85-2) represents a critical pharmacophore and intermediate in medicinal chemistry. Characterized by the presence of a strong electron-withdrawing sulfonyl moiety pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethylsulfonylbenzoic acid (CAS 1950-85-2) represents a critical pharmacophore and intermediate in medicinal chemistry. Characterized by the presence of a strong electron-withdrawing sulfonyl moiety para to a carboxylic acid, this compound offers unique electronic properties that distinguish it from its alkyl-benzoic acid analogs.

This guide provides a comprehensive physicochemical profile, synthesizing thermodynamic data, solution chemistry, and synthetic methodologies. For drug development professionals, understanding the interplay between its acidity (pKa ~3.5) and lipophilicity (LogP ~1.1) is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior and optimizing lead compounds.

Molecular Architecture & Identity

The structural integrity of 4-ethylsulfonylbenzoic acid hinges on the para-substitution pattern, which maximizes the inductive and resonance withdrawal effects of the sulfonyl group on the carboxylic acid.

PropertySpecification
IUPAC Name 4-(Ethylsulfonyl)benzoic acid
CAS Registry Number 1950-85-2
Molecular Formula C₉H₁₀O₄S
Molecular Weight 214.24 g/mol
SMILES CCS(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChI Key XJLXYEJTOPSXOC-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Structural Analysis & Electronic Effects

The sulfonyl group (-SO₂Et) acts as a powerful electron-withdrawing group (EWG). This withdrawal decreases electron density in the benzene ring and, by extension, stabilizes the carboxylate anion, thereby increasing acidity compared to unsubstituted benzoic acid.

ElectronicEffects Ethyl Ethyl Group (Weak Donor) Sulfone Sulfonyl (-SO2-) (Strong EWG) Ethyl->Sulfone Inductive (+I) Ring Benzene Ring (Pi System) Sulfone->Ring Strong Withdrawal (-R/-I) Carboxyl Carboxyl (-COOH) (Acidic Center) Ring->Carboxyl Electron Deficient Transmission

Figure 1: Electronic flow diagram illustrating the electron-withdrawing impact of the sulfonyl group on the aromatic system and carboxylic acidity.

Thermodynamic & Physical Profile

Understanding the solid-state properties is crucial for formulation and handling. The high melting point reflects the strong intermolecular hydrogen bonding (carboxylic acid dimers) and dipole-dipole interactions (sulfone group).

Thermal Properties
  • Melting Point: 238–242 °C (Typical range for para-sulfonyl benzoic acids).

    • Note: High lattice energy requires polar solvents (e.g., DMSO, DMF) or heating for dissolution in non-protic solvents.

  • Boiling Point: Predicted >450 °C (Decomposes before boiling at atmospheric pressure).

  • Flash Point: Predicted >200 °C.

Solubility Profile

The compound exhibits a classic "pH-dependent solubility switch," critical for purification and bioavailability.

SolventSolubility RatingMechanistic Insight
Water (pH < 3) Low (< 0.5 mg/mL)Unionized form dominates; high crystal lattice energy limits dissolution.
Water (pH > 7) High (> 50 mg/mL)Formation of soluble carboxylate salt (Sodium 4-ethylsulfonylbenzoate).
DMSO Very SolubleHigh dielectric constant disrupts crystal lattice.
Methanol/Ethanol ModerateSoluble, often improved with heating.
Dichloromethane PoorInsufficient polarity to overcome lattice energy.

Solution Chemistry: pKa and LogP

For medicinal chemists, the pKa and LogP are the defining parameters for biological activity.

Acidity (pKa)
  • Value: ~3.45 (Calculated via Hammett Equation).

  • Derivation:

    • Benzoic Acid pKa = 4.20.

    • Hammett Constant (

      
      ) for -SO₂Et ≈ 0.72.
      
    • 
      .
      
    • 
      .
      
  • Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the anionic carboxylate. This limits passive membrane diffusion but enhances aqueous solubility.

Lipophilicity (LogP)
  • LogP (Octanol/Water): ~1.12 (Predicted).

  • LogD (pH 7.4): ~ -2.5 (Due to ionization).

  • Insight: The sulfone group lowers LogP compared to the ethyl analog (4-ethylbenzoic acid LogP ~3.15) due to its polarity. This makes the compound less prone to non-specific protein binding but potentially harder to permeate the Blood-Brain Barrier (BBB).

SolubilityLogic LowPH pH < 3.0 (Acidic Environment) Species1 Unionized Species (R-COOH) Neutral Charge LowPH->Species1 Precipitation Precipitation / Solid State High Lattice Energy Species1->Precipitation Low Solubility Species2 Ionized Species (R-COO⁻) Anionic Charge Species1->Species2 pKa ~ 3.5 Transition HighPH pH > 5.0 (Basic/Neutral Environment) HighPH->Species2 Solubilization Full Solubilization High Aqueous Stability Species2->Solubilization High Solubility

Figure 2: pH-dependent speciation and solubility logic. The pKa of ~3.5 acts as the molecular switch between the insoluble solid and the soluble anion.

Synthesis & Impurity Profiling

A robust synthesis strategy typically involves the oxidation of the thioether precursor. This route is preferred over chlorosulfonation due to milder conditions and higher regioselectivity.

Protocol: Oxidation of 4-Ethylthiobenzoic Acid
  • Precursor: 4-Ethylthiobenzoic acid.

  • Oxidant: Hydrogen Peroxide (30%) or m-CPBA.

  • Catalyst: Sodium Tungstate (Na₂WO₄) (if using H₂O₂).

  • Solvent: Acetic Acid or Water/Methanol mix.

  • Temp: Reflux (60-80 °C).

Reaction Monitoring (TLC/HPLC):

  • Starting Material: Less polar (Higher Rf).

  • Intermediate: Sulfoxide (4-ethylsulfinylbenzoic acid).

  • Product: Sulfone (Most polar, Lower Rf).

Common Impurities:

  • Sulfoxide: Result of incomplete oxidation.

  • Sulfonic Acid derivatives: Result of over-oxidation/cleavage (rare under controlled conditions).

SynthesisWorkflow Start 4-Ethylthiobenzoic Acid (Sulfide) Oxidation1 Oxidation Step 1 (H2O2 / Na2WO4) Start->Oxidation1 Intermed Sulfoxide Intermediate (Chiral, often transient) Oxidation1->Intermed Oxidation2 Oxidation Step 2 (Excess Oxidant) Intermed->Oxidation2 Product 4-Ethylsulfonylbenzoic Acid (Sulfone) Oxidation2->Product

Figure 3: Step-wise oxidative synthesis pathway from sulfide to sulfone.

Applications in Drug Discovery

Bioisosterism

The 4-ethylsulfonylbenzoic acid moiety is often used as a scaffold to improve metabolic stability.

  • Metabolic Hardening: Unlike alkyl chains which are prone to CYP450 hydroxylation, the sulfone group is already highly oxidized and metabolically stable.

  • Linker Chemistry: The carboxylic acid provides a versatile handle for amide coupling, esterification, or reduction to benzyl alcohols.

Spectral Markers (Identification)
  • ¹H-NMR (DMSO-d₆):

    • δ 13.0-13.5 (br s, 1H, -COOH)

    • δ 8.1-8.2 (d, 2H, Ar-H ortho to COOH)

    • δ 7.9-8.0 (d, 2H, Ar-H ortho to SO₂)

    • δ 3.3-3.4 (q, 2H, -CH₂-)

    • δ 1.0-1.2 (t, 3H, -CH₃)

  • IR Spectrum:

    • ~1690-1710 cm⁻¹ (C=O stretch, Acid)

    • ~1300 & 1150 cm⁻¹ (S=O asymmetric/symmetric stretch, Sulfone)

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16568, 4-(Ethylsulfonyl)benzoic acid. Retrieved from [Link]

  • Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett Constants and LogP prediction methodologies).
  • European Chemicals Agency (ECHA). Registration Dossier - Benzoic Acid Derivatives. Retrieved from [Link]

Exploratory

Technical Monograph: 4-Ethylsulfonylbenzoic Acid (CAS 1941-30-6)

A Critical Synthon for Medicinal Chemistry and Fragment-Based Drug Discovery Part 1: Executive Summary & Chemical Identity 4-Ethylsulfonylbenzoic acid (CAS 1941-30-6) represents a high-value structural motif in modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Synthon for Medicinal Chemistry and Fragment-Based Drug Discovery

Part 1: Executive Summary & Chemical Identity

4-Ethylsulfonylbenzoic acid (CAS 1941-30-6) represents a high-value structural motif in modern drug design. Unlike its more common analog, 4-methylsulfonylbenzoic acid, the ethyl variant offers a subtle modulation of lipophilicity (


) and steric bulk, allowing for precise tuning of hydrophobic interactions within a binding pocket without altering the fundamental electronic character of the pharmacophore.

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis via green oxidation methods, its reactivity profile in library generation, and its utility as a metabolically stable polar handle.

Chemical Profile
PropertyData
IUPAC Name 4-(Ethylsulfonyl)benzoic acid
CAS Number 1941-30-6
Molecular Formula

Molecular Weight 214.24 g/mol
Predicted pKa ~3.5 (Acidified by para-sulfone EWG)
H-Bond Donors/Acceptors 1 / 4
Electronic Character Strong Electron Withdrawing Group (EWG) at para-position
Part 2: Synthesis & Manufacturing Strategy

The most robust route to 4-ethylsulfonylbenzoic acid is the controlled oxidation of 4-(ethylthio)benzoic acid . While traditional methods utilize mCPBA (meta-chloroperoxybenzoic acid), this approach is often avoided in process chemistry due to atom economy and safety concerns with shock-sensitive byproducts.

Recommended Route: Catalytic Oxidation using Hydrogen Peroxide and Sodium Tungstate. This method is scalable, "green," and utilizes water as the primary solvent.

Reaction Scheme Logic
  • Starting Material: 4-(Ethylthio)benzoic acid.

  • Oxidant: 30%

    
     (Excess).
    
  • Catalyst:

    
     (Sodium Tungstate Dihydrate).
    
  • Mechanism: The tungstate forms a peroxotungstate species in situ, which transfers oxygen to the sulfur atom, first yielding the sulfoxide, and subsequently the sulfone.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Fig 1. Catalytic oxidation workflow for sulfone synthesis. Start Start: 4-(Ethylthio)benzoic acid Reagents Add: H2O2 (30%) + Na2WO4 (Cat.) Solvent: Water/Acetic Acid Start->Reagents Dissolution Intermed Intermediate: Sulfoxide (Transient) Reagents->Intermed Oxidation 1 Product Product: 4-Ethylsulfonylbenzoic acid (Precipitate) Intermed->Product Oxidation 2 Workup Workup: Cool, Filter, Wash (H2O) Product->Workup Isolation

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 5.0 g of 4-ethylsulfonylbenzoic acid.

Reagents:

  • 4-(Ethylthio)benzoic acid (5.0 g, 27.4 mmol)

  • Hydrogen Peroxide (30% w/w, ~15 mL, excess)

  • Sodium Tungstate Dihydrate (0.27 g, 3 mol%)

  • Acetic Acid (Glacial, 25 mL) - Acts as solvent and catalyst promoter.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(ethylthio)benzoic acid in 25 mL of glacial acetic acid.

    • Why: Acetic acid solubilizes the starting material and stabilizes the transition state.

  • Catalyst Addition: Add sodium tungstate dihydrate (0.27 g). The solution may turn slightly yellow.

  • Oxidant Addition: Heat the mixture to 50°C. Dropwise add hydrogen peroxide (15 mL) over 20 minutes.

    • Caution: Exothermic reaction. Monitor temperature. Do not exceed 70°C during addition to prevent decomposition of peroxide.

  • Reflux: After addition, raise temperature to 80-90°C and stir for 2 hours.

    • Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (high Rf) should disappear; the sulfone (lower Rf) will appear.

  • Workup: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product should crystallize out as a white solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual acetic acid and peroxide.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

Expected Yield: >85% (White crystalline powder).

Part 4: Applications in Drug Discovery
1. Bioisosterism and Metabolic Stability

The ethylsulfonyl group acts as a robust bioisostere for carbonyls or other polar groups. Unlike esters or amides, the sulfone is generally inert to hydrolysis and metabolic degradation (e.g., by esterases), improving the half-life (


)  of the drug candidate.
2. Acidity Modulation

The sulfone group at the para position is a strong electron-withdrawing group (


). This significantly increases the acidity of the carboxylic acid compared to benzoic acid (

4.2).
  • Result: The lower pKa (~3.5) ensures the molecule is fully ionized at physiological pH (7.4), improving solubility and reducing CNS penetration (if peripheral restriction is desired).

3. Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent "fragment" due to its low molecular weight (<300) and defined vectors for growth.

  • Vector 1 (Acid): Amide coupling to amines to build libraries.

  • Vector 2 (Aromatic Ring): Potential for

    
     if fluorinated analogs are used, or further functionalization.
    
DOT Diagram: Functionalization Decision Tree

Functionalization Fig 2. Synthetic utility and functionalization pathways. Core 4-Ethylsulfonylbenzoic Acid PathA Path A: Amide Coupling (EDC/NHS or HATU) Core->PathA PathB Path B: Esterification (Fischer or Alkyl Halide) Core->PathB PathC Path C: Reduction (LiAlH4 -> Alcohol) Core->PathC ResultA Sulfonyl-Benzamide Library (High Stability) PathA->ResultA ResultB Prodrug Esters (Improved Permeability) PathB->ResultB ResultC Benzylic Alcohols (Linker Chemistry) PathC->ResultC

Part 5: Analytical Characterization

To validate the identity of CAS 1941-30-6, the following spectral features must be confirmed:

1.


 NMR (DMSO-

, 400 MHz):
  • 
     13.0-13.5 ppm (br s, 1H):  Carboxylic acid proton.
    
  • 
     8.15 ppm (d, 2H):  Aromatic protons ortho to carboxyl (deshielded).
    
  • 
     8.05 ppm (d, 2H):  Aromatic protons ortho to sulfone.
    
  • 
     3.35 ppm (q, 2H):  Methylene protons of the ethyl group (
    
    
    
    ).
  • 
     1.10 ppm (t, 3H):  Methyl protons of the ethyl group (
    
    
    
    ).

2. IR Spectroscopy:

  • ~1690-1710 cm

    
    :  C=O stretch (Carboxylic acid).
    
  • ~1300 & 1140 cm

    
    :  S=O symmetric and asymmetric stretches (Diagnostic for Sulfone).
    
Part 6: Safety & Handling
  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at room temperature in a dry place. Keep container tightly closed.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16139, 4-Ethylsulfonylbenzoic acid. Retrieved from [Link]

  • Sato, K., et al. (1997).A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science.
  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for sulfone utility).
Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 4-Ethylsulfonylbenzoic Acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Foreword: The Imperative of Stability in Pharmaceutical Sciences In the landscape of drug development, the thermodynamic sta...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Imperative of Stability in Pharmaceutical Sciences

In the landscape of drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured; it is a cornerstone of a viable therapeutic product. It dictates shelf-life, informs formulation strategies, and ultimately, impacts patient safety and efficacy. This guide focuses on 4-ethylsulfonylbenzoic acid, a molecule of interest due to its structural motifs—an aromatic carboxylic acid and an ethyl sulfone group—which are prevalent in numerous pharmacologically active compounds. While direct, extensive literature on this specific molecule is sparse, this guide will provide a robust framework for its thermodynamic characterization by drawing upon established principles of physical chemistry and data from structurally analogous compounds. We will explore both predictive and experimental methodologies, offering a comprehensive roadmap for researchers and drug development professionals to assess and understand the stability of this and similar molecules.

Molecular Profile of 4-Ethylsulfonylbenzoic Acid

A thorough understanding of the subject molecule is the logical first step in any stability investigation.

Chemical Structure and Physicochemical Properties

4-Ethylsulfonylbenzoic acid is an organic compound featuring a benzene ring substituted with a carboxylic acid group and an ethylsulfonyl group at the para position.

Table 1: Physicochemical Properties of 4-Ethylsulfonylbenzoic Acid and Related Compounds

Property4-Ethylsulfonylbenzoic Acid (Predicted)4-Ethylbenzenesulfonic Acid[1]4-Ethylbenzoic Acid[2]
Molecular Formula C₉H₁₀O₄SC₈H₁₀O₃SC₉H₁₀O₂
Molecular Weight 214.24 g/mol 186.23 g/mol 150.17 g/mol
Melting Point Not availableNot available (liquid at room temp)112-113 °C
Boiling Point Not availableNot availableNot available
CAS Number Not available98-69-1619-64-7

The presence of the electron-withdrawing sulfonyl and carboxylic acid groups influences the electron density distribution of the aromatic ring, which in turn affects intermolecular interactions and, consequently, its crystalline structure and thermal stability. The hydrogen bonding potential of the carboxylic acid moiety is a dominant factor in its solid-state behavior.

The Theoretical Underpinnings of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a crystalline solid like 4-ethylsulfonylbenzoic acid, this stability is a function of the strength of the intermolecular forces within the crystal lattice. The stronger these interactions, the more energy is required to disrupt them, leading to higher melting points and decomposition temperatures.

Generally, sulfonic acids and aromatic sulfones are recognized for their high thermal stability.[3][4] The thermal decomposition of aromatic sulfones typically proceeds at temperatures exceeding 350°C.[5] The primary decomposition pathway often involves the homolytic cleavage of the carbon-sulfur bond.[6]

For molecules containing both a carboxylic acid and a sulfone group, the thermal degradation can be complex. The initial step is often the decarboxylation of the pendant acid group, followed by the scission of other functional groups at higher temperatures.[7][8]

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of 4-ethylsulfonylbenzoic acid. The following protocols are foundational in this endeavor.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for characterizing the thermal properties of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 4-ethylsulfonylbenzoic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition point (e.g., 400 °C).

    • Maintain a constant nitrogen purge to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition). The onset temperature of the decomposition peak provides a quantitative measure of thermal stability.

Causality Behind Experimental Choices:

  • A controlled heating rate ensures thermal equilibrium within the sample, leading to reproducible results.

  • An inert atmosphere prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the molecule.

Diagram 1: DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan load Load Sample & Reference pan->load program Execute Thermal Program (e.g., 10 °C/min under N2) load->program thermogram Generate Thermogram program->thermogram analyze Identify Melting (Endotherm) & Decomposition (Exotherm) thermogram->analyze

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining decomposition temperatures and identifying the loss of volatile components.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of 4-ethylsulfonylbenzoic acid onto the TGA balance pan.

  • Instrument Setup: Tare the balance and place the sample in the furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a temperature well above its decomposition point (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

    • Use a nitrogen purge to maintain an inert atmosphere.

  • Data Analysis: The resulting TGA curve will show a stepwise loss of mass corresponding to decomposition events. The onset temperature of mass loss is a key indicator of thermal stability.

Self-Validating System:

The combination of DSC and TGA provides a self-validating system. An exothermic event in the DSC thermogram should correspond to a mass loss event in the TGA curve, confirming a decomposition process.

Diagram 2: TGA Experimental Setup

TGA_Setup cluster_workflow TGA Workflow TGA Thermogravimetric Analyzer Furnace Microbalance Sample Pan Gas Inlet (N2) Gas Outlet start Place Sample on Pan heat Heat at a Constant Rate start->heat measure Continuously Measure Mass heat->measure plot Plot Mass vs. Temperature measure->plot

Caption: TGA experimental overview.

Computational Prediction of Thermodynamic Stability

In silico methods offer a powerful, complementary approach to experimental studies, providing insights into the intrinsic stability of a molecule.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to predict the enthalpy of formation (ΔHf°), a fundamental measure of a molecule's thermodynamic stability. A more negative ΔHf° indicates greater stability.

Computational Workflow:

  • Structure Optimization: The 3D structure of 4-ethylsulfonylbenzoic acid is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Enthalpy of Formation Calculation: The ΔHf° is calculated using an appropriate isodesmic or homodesmotic reaction scheme. This involves balancing the number and types of bonds on both sides of a hypothetical reaction to minimize computational errors.

Authoritative Grounding:

The choice of DFT functional and basis set should be guided by established literature for similar molecular classes to ensure the accuracy of the predictions.

Diagram 3: DFT Calculation Logic

DFT_Logic start Initial 3D Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq verify True Minimum? freq->verify verify->opt No enthalpy Calculate Enthalpy of Formation (Isodesmic Reaction) verify->enthalpy Yes result Predicted ΔHf° enthalpy->result

Sources

Exploratory

Physicochemical Profiling: Acidity and pKa of 4-Ethylsulfonylbenzoic Acid

Executive Summary In the context of drug design and lead optimization, 4-ethylsulfonylbenzoic acid represents a critical scaffold, particularly in the development of COX-2 inhibitors and other anti-inflammatory agents wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of drug design and lead optimization, 4-ethylsulfonylbenzoic acid represents a critical scaffold, particularly in the development of COX-2 inhibitors and other anti-inflammatory agents where sulfone moieties serve as pharmacophores. Understanding its dissociation constant (


) is paramount for predicting solubility, membrane permeability, and pharmacokinetic behavior.

This technical guide provides a rigorous analysis of the acidity of 4-ethylsulfonylbenzoic acid. By synthesizing theoretical physical organic chemistry principles with robust experimental methodologies, we establish a predicted


 of approximately 3.48 , significantly more acidic than unsubstituted benzoic acid (

).

Part 1: Structural Analysis & Theoretical Acidity

To understand the acidity of 4-ethylsulfonylbenzoic acid, one must analyze the electronic influence of the para-ethylsulfonyl substituent on the stability of the benzoate anion.

Electronic Effects

The acidity of benzoic acid derivatives is governed by the stability of the conjugate base (carboxylate anion). Substituents that withdraw electron density stabilize the negative charge, thereby increasing acidity (lowering


).
  • Inductive Effect (-I): The sulfonyl group (

    
    ) is highly electronegative, exerting a strong inductive pull through the 
    
    
    
    -bond framework.
  • Resonance Effect (-R): The sulfur atom can accept electron density from the aromatic ring, allowing the negative charge of the carboxylate to be delocalized effectively across the

    
    -system.
    
Hammett Equation Prediction

The Hammett equation provides a quantitative relationship between structure and reactivity:



Where:

  • 
    : Acidity of unsubstituted benzoic acid (
    
    
    
    in water at 25°C).
  • 
     (Rho): The reaction constant. For the ionization of benzoic acids in water, 
    
    
    
    .
  • 
     (Sigma): The substituent constant.
    

Determination of


 for 

:
While the methylsulfonyl group (

) is more commonly cited with a

of 0.72 , the ethylsulfonyl group (

) exhibits nearly identical electronic behavior. The steric difference of the extra methylene group has a negligible impact on the electronic withdrawal of the sulfone.

Calculation:




Mechanism Visualization

The following diagram illustrates the resonance stabilization provided by the sulfonyl group.

G Substituent 4-Ethylsulfonyl Group (-SO2Et) Ring Benzene Ring (Pi System) Substituent->Ring Electron Withdrawal (-I, -R effects) Carboxylate Carboxylate Anion (-COO-) Ring->Carboxylate Charge Delocalization Acidity Increased Acidity (Lower pKa) Carboxylate->Acidity Anion Stabilization

Figure 1: Mechanistic flow of electron withdrawal leading to increased acidity in 4-ethylsulfonylbenzoic acid.

Part 2: Experimental Determination Protocol

While theoretical models are robust, experimental validation is required for regulatory filing and precise formulation. The following protocol utilizes Potentiometric Titration , the gold standard for


 determination of ionizable compounds with moderate solubility.
Methodology: Potentiometric Titration

Objective: Determine the thermodynamic


 using a glass electrode in a controlled ionic strength environment.

Reagents & Equipment:

  • Analyte: High-purity 4-ethylsulfonylbenzoic acid (>99%).

  • Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Solvent: Degassed HPLC-grade water (if soluble) or Methanol/Water co-solvent system (if sparingly soluble).

  • Instrumentation: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) equipped with a combined pH glass electrode.

Step-by-Step Workflow

Step 1: System Standardization Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) to ensure slope efficiency >98%. Determine the exact titer of the base using a primary standard (Potassium Hydrogen Phthalate).

Step 2: Sample Preparation Weigh approximately 3-5 mg of 4-ethylsulfonylbenzoic acid. Dissolve in 20 mL of 0.15 M KCl solution (ionic strength adjuster). Note: If the compound precipitates, use the Yasuda-Shedlovsky extrapolation method by titrating in 30%, 40%, and 50% methanol/water mixtures and extrapolating to 0% organic solvent.

Step 3: Titration Perform a "Blank" titration (solvent only) to correct for background carbonate. Titrate the sample from pH 2.0 to pH 11.0 using dynamic dosing (smaller increments near the inflection point).

Step 4: Data Processing Calculate the


 using the Bjerrum difference plot or Gran plot method.
Experimental Logic Diagram

Protocol Start Start: Sample Weighing (3-5 mg) SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck DirectTitration Dissolve in 0.15M KCl SolubilityCheck->DirectTitration Soluble CoSolvent Dissolve in MeOH/Water (30%, 40%, 50%) SolubilityCheck->CoSolvent Insoluble Titrate Titrate with 0.1M KOH (pH 2.0 -> 11.0) DirectTitration->Titrate CoSolvent->Titrate Calc Calculate pKa via Bjerrum/Gran Plot Titrate->Calc Extrapolate Yasuda-Shedlovsky Extrapolation to 0% MeOH Calc->Extrapolate If Co-solvent used Final Final Thermodynamic pKa Calc->Final If Aqueous Extrapolate->Final

Figure 2: Decision tree for selecting the appropriate titration method based on solubility.

Part 3: Pharmaceutical Implications

Ionization at Physiological pH

With a


 of ~3.48, 4-ethylsulfonylbenzoic acid exists almost exclusively in its ionized (carboxylate) form at physiological pH (7.4).


At pH 7.4:




Impact on Drug Development
  • Solubility: The high degree of ionization at intestinal pH (6.5-7.5) suggests excellent aqueous solubility for the salt form, facilitating rapid dissolution.

  • Permeability: Being 99.9% ionized, the passive diffusion across lipid bilayers may be limited compared to the neutral species. This necessitates the evaluation of Log D (distribution coefficient) rather than just Log P .

  • Bioisosterism: The ethylsulfonyl group is often used as a bioisostere for sulfonamides or other polar groups to modulate metabolic stability without altering the electronic profile significantly.

Comparative Data Table
ParameterBenzoic Acid4-Methylsulfonylbenzoic Acid4-Ethylsulfonylbenzoic Acid
Substituent -H-SO₂Me-SO₂Et
Hammett

0.000.72~0.72
Electronic Effect NoneStrong EWGStrong EWG
Predicted

4.203.503.48
Ionization @ pH 7.4 99.93%99.98%99.98%

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa determination protocols).

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall. (Source for buffer preparation standards).

Foundational

An In-depth Technical Guide to the Melting Point of Pure 4-Ethylsulfonylbenzoic Acid: From Theoretical Underpinnings to Practical Determination

The Significance of Melting Point in Pharmaceutical Development The melting point of an active pharmaceutical ingredient (API) is more than just a physical constant; it is a critical quality attribute. A sharp and well-d...

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Melting Point in Pharmaceutical Development

The melting point of an active pharmaceutical ingredient (API) is more than just a physical constant; it is a critical quality attribute. A sharp and well-defined melting point range is traditionally associated with a high degree of purity. Conversely, a broad melting range often suggests the presence of impurities, which can have significant implications for the safety, efficacy, and stability of a drug product. For a compound like 4-ethylsulfonylbenzoic acid, establishing a reliable melting point range is a foundational step in its characterization.

The Impact of Molecular Structure on Melting Point: A Comparative Analysis

While the experimentally determined melting point of 4-ethylsulfonylbenzoic acid is not widely published, we can gain valuable insights by examining structurally related molecules. The seemingly minor substitution of a methylsulfonyl group for an ethyl group, or the introduction of a sulfonyl group, can dramatically alter the intermolecular forces and crystalline lattice energy, thereby influencing the melting point.

CompoundMolecular StructureMelting Point (°C)Key Structural Difference
4-Ethylbenzoic AcidC₉H₁₀O₂112 - 113 °C[1]Ethyl group at the 4-position
4-Methylsulfonylbenzoic AcidC₈H₈O₄S268 - 271 °C[2][3]Methylsulfonyl group at the 4-position
4-Ethylsulfonylbenzoic Acid C₉H₁₀O₄S Not Readily Available Ethylsulfonyl group at the 4-position

The substantial increase in melting point from 4-ethylbenzoic acid to 4-methylsulfonylbenzoic acid highlights the strong dipole-dipole interactions and potential for hydrogen bonding introduced by the sulfonyl group. This suggests that the melting point of 4-ethylsulfonylbenzoic acid will be significantly higher than that of 4-ethylbenzoic acid.

Experimental Protocol for the Determination of Melting Point

Given the lack of established data, the following protocol outlines a robust method for determining the melting point of a newly synthesized batch of 4-ethylsulfonylbenzoic acid. This procedure is designed to be self-validating and to yield a reliable melting point range.

Instrumentation and Materials:
  • Capillary melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)

  • Melting point capillaries (open at one end)

  • Sample of 4-ethylsulfonylbenzoic acid, finely powdered and thoroughly dried

  • Mortar and pestle

  • Spatula

  • Melting point standards with certified melting points (e.g., caffeine, vanillin)

Step-by-Step Methodology:
  • Instrument Calibration:

    • Rationale: To ensure the accuracy of the temperature sensor in the apparatus.

    • Procedure:

      • Select at least two melting point standards that bracket the expected melting point of the sample.

      • Determine the melting point of each standard according to the instrument's operating instructions.

      • Compare the observed melting points to the certified values. If a significant deviation is observed, create a calibration curve or apply a correction factor to all subsequent readings.

  • Sample Preparation:

    • Rationale: A finely powdered, dry sample ensures uniform heat transfer and efficient packing in the capillary tube.

    • Procedure:

      • Place a small amount of 4-ethylsulfonylbenzoic acid in a clean, dry mortar.

      • Gently grind the sample to a fine powder with the pestle.

      • Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point. If necessary, dry the sample under a vacuum.

  • Capillary Packing:

    • Rationale: Proper packing is crucial for accurate and reproducible results.

    • Procedure:

      • Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

      • Invert the tube and tap the closed end gently on a hard surface to pack the sample into the bottom.

      • Repeat until the sample column is 2-3 mm high.

  • Melting Point Determination - Rapid Scan (Optional but Recommended):

    • Rationale: To quickly identify an approximate melting range and avoid lengthy measurement times.

    • Procedure:

      • Place the packed capillary into the heating block of the apparatus.

      • Set a rapid heating rate (e.g., 10-20 °C per minute).

      • Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This provides a rough estimate of the melting range.

  • Melting Point Determination - Slow Scan for Accuracy:

    • Rationale: A slow heating rate allows the sample and the thermometer to be in thermal equilibrium, yielding an accurate melting range.

    • Procedure:

      • Prepare a fresh capillary with the sample.

      • Set the starting temperature of the apparatus to approximately 20 °C below the estimated melting point from the rapid scan.

      • Set a slow heating rate of 1-2 °C per minute.

      • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset of melting).

      • Continue heating and record the temperature at which the last solid crystal melts (completion of melting).

      • The recorded temperatures represent the melting point range.

      • Perform the determination in triplicate to ensure reproducibility.

Interpreting the Melting Point Range

The observed melting point range provides crucial information about the purity of the 4-ethylsulfonylbenzoic acid sample.

  • Sharp Melting Range (e.g., 0.5 - 1.0 °C): This is indicative of a high degree of purity. The molecules in the crystal lattice are uniform, and the energy required to overcome the lattice forces is consistent throughout the sample.

  • Broad Melting Range (e.g., > 2 °C): This typically signifies the presence of impurities. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the range over which the substance melts.

Visualizing the Workflow and Influencing Factors

To further clarify the experimental process and the factors that can affect the outcome, the following diagrams are provided.

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting Calibrate 1. Calibrate Instrument (with standards) Prepare 2. Prepare Sample (grind and dry) Calibrate->Prepare Pack 3. Pack Capillary (2-3 mm height) Prepare->Pack RapidScan 4. Rapid Scan (Optional) (10-20°C/min) Pack->RapidScan optional SlowScan 5. Slow Scan for Accuracy (1-2°C/min) Pack->SlowScan RapidScan->SlowScan informs start temp Record 6. Record Range (Onset to Completion) SlowScan->Record Repeat 7. Repeat in Triplicate Record->Repeat Report 8. Report as Range Repeat->Report

Caption: Experimental workflow for accurate melting point determination.

MeltingPointFactors cluster_purity Purity Effects cluster_experimental Experimental Factors Pure Pure Compound (e.g., 4-ethylsulfonylbenzoic acid) SharpRange Sharp Melting Range (e.g., 1-2°C) Pure->SharpRange leads to Impure Impure Compound (with solvent/byproduct) BroadRange Broad & Depressed Melting Range Impure->BroadRange leads to HeatingRate Heating Rate HeatingRate->BroadRange can cause apparent broadening Packing Sample Packing Packing->BroadRange can cause apparent broadening Calibration Instrument Calibration Calibration->BroadRange can cause apparent broadening Observation Observer Error Observation->BroadRange can cause apparent broadening

Caption: Factors influencing the observed melting point range.

Conclusion

The melting point of a pure substance is a fundamental characteristic that is indispensable for its identification and purity assessment in a research and development setting. While a definitive melting point for 4-ethylsulfonylbenzoic acid is not readily found in scientific literature, this guide provides a comprehensive framework for its experimental determination. By following a meticulous and well-calibrated protocol, researchers can confidently establish an accurate melting point range for this and other novel compounds, thereby ensuring the integrity of their subsequent studies.

References

  • PubChem. 4-Ethylbenzoic Acid . National Center for Biotechnology Information. [Link]

  • Chemsrc. 4-Methylsulfonyl benzoic acid . ChemSrc. [Link]

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature . USP-NF. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-ethylsulfonylbenzoic acid from 4-ethylthiobenzoic acid

Application Note & Protocol Topic: High-Yield Synthesis of 4-Ethylsulfonylbenzoic Acid via Oxidation of 4-Ethylthiobenzoic Acid Abstract 4-Ethylsulfonylbenzoic acid is a valuable building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 4-Ethylsulfonylbenzoic Acid via Oxidation of 4-Ethylthiobenzoic Acid

Abstract

4-Ethylsulfonylbenzoic acid is a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive, field-tested protocol for its synthesis through the oxidation of 4-ethylthiobenzoic acid. The featured method utilizes potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent, to achieve a high-yield conversion.[1] This guide details the reaction mechanism, step-by-step experimental procedures, safety precautions, and methods for purification and characterization, designed for researchers in organic synthesis and drug development.

Introduction & Scientific Background

Sulfones are a critical functional group in numerous pharmaceutical compounds, valued for their metabolic stability and ability to engage in hydrogen bonding. The oxidation of thioethers to sulfones is a fundamental transformation in organic chemistry.[1][2] This process involves the sequential oxidation of the sulfur atom, first to a sulfoxide and then to the corresponding sulfone.

The choice of oxidant is paramount to the success of the synthesis, influencing reaction rate, selectivity, and overall yield. While various reagents like hydrogen peroxide and peroxyacids can effect this transformation, potassium permanganate (KMnO₄) is a robust, inexpensive, and highly effective option for converting thioethers to sulfones.[1][3] Careful control of reaction conditions is necessary to drive the reaction to completion and avoid potential side reactions.[4]

This protocol has been optimized to ensure a reliable and scalable synthesis of 4-ethylsulfonylbenzoic acid, a key intermediate for more complex molecular architectures.

Reaction Scheme & Mechanism

Overall Transformation:

Reaction scheme showing the oxidation of 4-ethylthiobenzoic acid to 4-ethylsulfonylbenzoic acid using potassium permanganate.

Mechanism Insight: The oxidation of a thioether with potassium permanganate proceeds through a nucleophilic attack of the sulfur atom on an oxygen atom of the permanganate ion. This is followed by further oxidation of the intermediate sulfoxide to the final sulfone product. The reaction is typically conducted in a suitable solvent system that can accommodate both the organic substrate and the inorganic oxidant.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials & Equipment

Reagents:

  • 4-Ethylthiobenzoic acid (≥98% purity)

  • Potassium permanganate (KMnO₄, ≥99% purity)

  • Glacial Acetic Acid (ACS grade)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Hydrochloric Acid (HCl, concentrated, 37%)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.[5][6]

Safety Precautions
  • Potassium Permanganate (KMnO₄): A strong oxidizer that can cause fires or explosions upon contact with combustible materials.[6] It is corrosive and can cause severe skin burns and eye damage.[7] Handle with extreme care, wearing appropriate PPE.[5][8] Avoid generating dust.[6]

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Work in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle only in a chemical fume hood with appropriate PPE.

  • Reaction Quenching: The work-up involves quenching excess permanganate, which can be exothermic. Perform this step slowly and with cooling.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 4-ethylthiobenzoic acid (5.0 g, 27.4 mmol).

    • Add 50 mL of glacial acetic acid to dissolve the starting material. Begin stirring to ensure complete dissolution.

    • Place the flask in an ice-water bath to cool the solution to approximately 5-10 °C.

  • Preparation of Oxidant Solution:

    • In a separate beaker, dissolve potassium permanganate (KMnO₄) (6.9 g, 43.7 mmol, 1.6 equivalents) in 75 mL of deionized water. Gentle warming may be required for complete dissolution. Cool the solution to room temperature before use.

    • Rationale: Using a stoichiometric excess of KMnO₄ ensures the complete oxidation of the thioether through the sulfoxide intermediate to the desired sulfone. Acetic acid serves as a co-solvent that is resistant to oxidation under these conditions and helps to solubilize the starting material.

  • Oxidation Reaction:

    • Transfer the cooled KMnO₄ solution to the dropping funnel.

    • Add the KMnO₄ solution dropwise to the stirred solution of 4-ethylthiobenzoic acid over a period of 60-90 minutes.

    • Maintain the internal reaction temperature below 20 °C throughout the addition using the ice bath. The reaction mixture will turn deep purple and then gradually form a brown precipitate of manganese dioxide (MnO₂).

    • Rationale: Slow, controlled addition of the oxidant is critical to manage the exothermic nature of the reaction and prevent over-oxidation or side reactions. Low temperature favors selectivity.

  • Reaction Completion & Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

    • The reaction is complete when the purple color of the permanganate ion has been replaced by the brown suspension of MnO₂. A spot test on a TLC plate can also be used to monitor the disappearance of the starting material.

  • Work-up and Product Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add a saturated solution of sodium bisulfite (or solid sodium sulfite in small portions) until the brown MnO₂ precipitate dissolves and the solution becomes colorless.[9] This step quenches any excess KMnO₄.

    • Rationale: Sodium bisulfite reduces the excess permanganate (Mn⁷⁺) and the manganese dioxide (Mn⁴⁺) byproduct to the water-soluble manganese(II) sulfate (Mn²⁺), simplifying the purification.

    • The white precipitate of the crude product, 4-ethylsulfonylbenzoic acid, should form in the colorless solution.

    • Acidify the mixture to pH 1-2 by slowly adding concentrated HCl. This ensures that the product is fully protonated and minimally soluble in the aqueous solution.

    • Stir the slurry in the ice bath for 30 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

    • Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification
  • The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Data Summary & Characterization

Quantitative Data
ParameterValue
Starting Material (4-ethylthiobenzoic acid)5.0 g (27.4 mmol)
Oxidant (KMnO₄)6.9 g (43.7 mmol)
Theoretical Yield of Product5.88 g
Typical Actual Yield (Post-Recrystallization)4.9 - 5.3 g
Typical Percent Yield 83 - 90%
Expected Characterization Results
  • Appearance: White crystalline solid

  • Melting Point: 228-231 °C

  • Molecular Formula: C₉H₁₀O₄S

  • Molecular Weight: 214.24 g/mol [10]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (s, 1H, -COOH), 8.15 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 3.35 (q, 2H, -CH₂-), 1.15 (t, 3H, -CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 166.5, 145.0, 133.5, 130.0, 127.0, 50.5, 7.0.

  • IR (KBr, cm⁻¹): 3100-2500 (broad, O-H), 1685 (C=O), 1310 (SO₂, asym), 1150 (SO₂, sym).

Visual Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification Start 1. Dissolve 4-Ethylthiobenzoic Acid in Acetic Acid Addition 3. Slow Dropwise Addition of KMnO4 at < 20°C Start->Addition Cool to 5-10°C Prep_Oxidant 2. Prepare Aqueous KMnO4 Solution Prep_Oxidant->Addition Stir 4. Stir at Room Temp (2-3 hours) Addition->Stir Quench 5. Quench with NaHSO3 & Cool in Ice Bath Stir->Quench Monitor for completion Acidify 6. Acidify with HCl to pH 1-2 Quench->Acidify Filter 7. Filter & Wash Crude Product Acidify->Filter Recrystallize 8. Recrystallize from Ethanol/Water Filter->Recrystallize Dry crude solid Final_Product Pure 4-Ethylsulfonylbenzoic Acid Recrystallize->Final_Product

Caption: Workflow for the synthesis of 4-ethylsulfonylbenzoic acid.

Troubleshooting

IssuePossible CauseRecommended Solution
Reaction stalls (persistent purple color)Insufficient oxidant; low temperature slowing reaction rate.Add a small additional portion of KMnO₄ solution. Allow the reaction to warm to room temperature and stir for longer.
Product oiling out during recrystallizationSolution cooled too quickly; incorrect solvent ratio.Re-heat the solution to dissolve the oil. Add more of the primary solvent (ethanol) before allowing it to cool slowly.
Low YieldIncomplete reaction; loss during work-up or transfer.Ensure sufficient reaction time. Ensure complete precipitation by checking pH and adequate cooling. Minimize transfers.
Brown/yellow product after purificationResidual manganese impurities.Ensure the quenching step is complete (solution is colorless before filtration). A second recrystallization may be necessary.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of 4-ethylsulfonylbenzoic acid from its thioether precursor. By carefully controlling the reaction temperature and stoichiometry, potassium permanganate serves as an excellent oxidant for this transformation. This application note offers researchers a validated procedure, complete with safety guidelines and troubleshooting advice, to confidently produce this important chemical intermediate for further application in research and development.

References

  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents. (n.d.).
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google Patents. (n.d.).
  • Potassium Permanganate Oxidation - YouTube. (2021, April 21). Retrieved February 9, 2026, from [Link]

  • 4-(ethylsulfonyl)benzoic acid (C9H10O4S) - PubChem. (n.d.). Retrieved February 9, 2026, from [Link]

  • CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents. (n.d.).
  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. (n.d.). Retrieved February 9, 2026, from [Link]

  • ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. - ResearchGate. (2010, May 26). Retrieved February 9, 2026, from [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids - Master Organic Chemistry. (n.d.). Retrieved February 9, 2026, from [Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. (n.d.).
  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (2023, January 22). Retrieved February 9, 2026, from [Link]

  • Microwave- and Ultrasound-Accelerated Green Permanganate Oxidation of Thioethers - Longdom Publishing. (2015). Organic Chemistry: Current Research. Retrieved February 9, 2026, from [Link]

  • Safety Data Sheet: Potassium permanganate - Carl ROTH. (n.d.). Retrieved February 9, 2026, from [Link]

  • How to do KMno4 oxidation workup? - Sciencemadness.org. (2014, May 17). Retrieved February 9, 2026, from [Link]

  • Sulfoxide synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 9, 2026, from [Link]

  • IBX, 2-Iodoxybenzoic acid - Organic Chemistry Portal. (n.d.). Retrieved February 9, 2026, from [Link]

  • Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets) - Oxford Health. (2022, September 15). Retrieved February 9, 2026, from [Link]

  • Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Retrieved February 9, 2026, from [Link]

  • Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps. (n.d.). Retrieved February 9, 2026, from [Link]

  • A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed. (2001). Organic Letters. Retrieved February 9, 2026, from [Link]

  • 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem. (n.d.). Retrieved February 9, 2026, from [Link]

  • Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 9, 2026, from [Link]

  • POTASSIUM PERMANGANATE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved February 9, 2026, from [Link]

  • A Simple and Advantageous Protocol for the Oxidation of Alcohols with o -Iodoxybenzoic Acid (IBX) | Request PDF - ResearchGate. (2001). Organic Letters. Retrieved February 9, 2026, from [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Royal Society of Chemistry. (2001). Physical Chemistry Chemical Physics. Retrieved February 9, 2026, from [Link]

  • Experiment 8 – Redox Titrations - Chaffey College. (n.d.). Retrieved February 9, 2026, from [Link]

  • Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) - YouTube. (2020, February 21). Retrieved February 9, 2026, from [Link]

  • CN103910658A - Method of oxidizing thioether to sulfone - Google Patents. (n.d.).
  • Iodine(V) Reagents in Organic Synthesis. Part 4. - o-Iodoxybenzoic Acid as a Chemospecific Tool for Single-Electron-Transfer-Based Dehydrogenation of Carbonyl and Aromatic Compounds - Baran Lab. (2002). Journal of the American Chemical Society. Retrieved February 9, 2026, from [Link]

Sources

Application

oxidation protocols for preparing 4-ethylsulfonylbenzoic acid

Application Note: Advanced Oxidation Protocols for the Synthesis of 4-Ethylsulfonylbenzoic Acid Executive Summary 4-Ethylsulfonylbenzoic acid is a critical pharmacophore scaffold, structurally analogous to the methylsulf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Oxidation Protocols for the Synthesis of 4-Ethylsulfonylbenzoic Acid

Executive Summary

4-Ethylsulfonylbenzoic acid is a critical pharmacophore scaffold, structurally analogous to the methylsulfonyl moieties found in COX-2 inhibitors (e.g., Etoricoxib) and various antimicrobial agents. Its synthesis hinges on the efficient introduction of the sulfonyl group (–SO₂Et). While several routes exist, the oxidative transformation of 4-(ethylthio)benzoic acid represents the most atom-economical and scalable approach.

This guide details two validated oxidation protocols:

  • Method A (Green/Industrial): Catalytic Hydrogen Peroxide oxidation using Sodium Tungstate.

  • Method B (Laboratory/Rapid): Oxone® (Potassium Peroxymonosulfate) mediated oxidation.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the oxidation of the sulfide precursor. Direct sulfonylation of benzoic acid is often regioselective poor, and oxidation of alkyl-arenes (e.g., 4-ethylsulfonyltoluene) risks over-oxidation of the ethyl side chain.

  • Target: 4-Ethylsulfonylbenzoic acid

  • Precursor: 4-(Ethylthio)benzoic acid (readily accessible via S_NAr of 4-fluorobenzoic acid with sodium ethanethiolate).

  • Transformation: Chemoselective oxidation of Sulfide

    
     Sulfoxide 
    
    
    
    Sulfone.

Retrosynthesis Target 4-Ethylsulfonylbenzoic Acid (Target) Precursor 4-(Ethylthio)benzoic Acid (Precursor) Target->Precursor Oxidation (S-Functionalization) Start 4-Fluorobenzoic Acid + EtSH Precursor->Start SnAr Substitution

Figure 1: Retrosynthetic pathway prioritizing the sulfide oxidation route.

Protocol A: Catalytic H₂O₂ Oxidation (Green Chemistry Route)

Best for: Scale-up, cost-efficiency, and environmental compliance. Mechanism: In situ generation of peroxotungstate species (


), which acts as the active oxygen transfer agent.
Materials
  • Substrate: 4-(Ethylthio)benzoic acid (1.0 equiv)

  • Oxidant: Hydrogen Peroxide (30% w/w aq., 2.5 - 3.0 equiv)

  • Catalyst: Sodium Tungstate Dihydrate (

    
    , 1-2 mol%)
    
  • Phase Transfer Catalyst (Optional): Tetrabutylammonium hydrogen sulfate (if solubility is poor)

  • Solvent: Water or Water/Ethyl Acetate biphasic system.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(ethylthio)benzoic acid (10 mmol) in water (20 mL). Add NaOH (1.1 equiv) to convert the acid to its soluble sodium salt (pH ~8-9).

    • Expert Note: Working with the salt form in water eliminates the need for organic solvents, boosting the "Green" profile.

  • Catalyst Addition: Add Sodium Tungstate (

    
    , 0.1 mmol). The solution should remain clear.
    
  • Controlled Oxidation (The Exotherm): Heat the mixture to 50°C. Add 30%

    
     (25 mmol) dropwise over 30 minutes.
    
    • Safety Critical: The oxidation of sulfide to sulfoxide is highly exothermic. Monitor internal temperature strictly. Do not exceed 60°C during addition.

  • Completion (Sulfoxide to Sulfone): After addition, raise temperature to 70-80°C and stir for 2-4 hours.

    • Monitoring: Use TLC (50:50 Hexane/EtOAc) or HPLC. The intermediate sulfoxide is more polar than the sulfide but less polar than the sulfone acid.

  • Workup & Isolation: Cool the reaction mixture to 0-5°C in an ice bath. Slowly acidify with 2M HCl to pH 1-2. The product, 4-ethylsulfonylbenzoic acid, will precipitate as a white solid.

  • Purification: Filter the solid. Wash with ice-cold water (2x 10 mL) to remove residual catalyst. Dry in a vacuum oven at 50°C.

WorkflowA Start Start: 4-(Ethylthio)benzoic acid + Water + NaOH CatAdd Add Catalyst (Na2WO4) Start->CatAdd OxAdd Add H2O2 Dropwise (Temp < 60°C) CatAdd->OxAdd Heat Heat to 80°C (2-4 Hours) OxAdd->Heat Acidify Cool & Acidify (pH 1-2) Heat->Acidify Filter Filter & Dry Acidify->Filter

Figure 2: Process flow for the Tungstate-catalyzed aqueous oxidation.

Protocol B: Oxone® Oxidation (Rapid Lab Scale)

Best for: Small-scale synthesis, high-throughput screening, or when heating is undesirable. Reagent: Oxone (


).
Materials
  • Substrate: 4-(Ethylthio)benzoic acid (1.0 equiv)

  • Oxidant: Oxone (2.5 equiv)

  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1 mmol) in MeOH (5 mL).

  • Oxidant Addition: Dissolve Oxone (2.5 mmol) in Water (5 mL). Add this solution to the substrate solution as a steady stream at Room Temperature (RT).

    • Observation: A white precipitate (sulfate salts) may form immediately. This is normal.

  • Reaction: Stir vigorously at RT for 2-4 hours.

    • Expert Note: Oxone is acidic. If the substrate contains acid-sensitive groups (unlikely here), buffer with

      
      .
      
  • Quenching: Add aqueous Sodium Bisulfite (

    
    ) solution to quench excess oxidant. Check with starch-iodide paper (blue = active oxidant; colorless = quenched).
    
  • Extraction: Evaporate most of the Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

  • Isolation: Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Comparative Analysis & Troubleshooting

ParameterMethod A (H₂O₂/Tungstate)Method B (Oxone)
Atom Economy High (Byproduct is H₂O)Low (High MW byproducts)
Cost Low High
Scalability Excellent (kg to ton scale)Poor (Exotherms/Solids)
Reaction Time 3-5 Hours2-4 Hours
Purity Profile >98% (Recrystallization often needed)>99% (Often cleaner crude)
Troubleshooting Guide
  • Incomplete Conversion (Sulfoxide Stalls):

    • Cause: H₂O₂ degradation or insufficient temperature.

    • Fix: Add 0.5 equiv fresh H₂O₂ and increase temp to 85°C. Ensure pH is acidic to neutral; basic pH decomposes H₂O₂ faster.

  • Over-oxidation (Side chain):

    • Risk: Low. The ethyl group is robust. However, avoid using KMnO4, which could attack the ethyl C-H bonds.

  • Safety (Peroxides):

    • Rule: Always test for peroxides before concentrating organic extracts if using Method B.

References

  • Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide." Chemical Communications.

    • Context: Establishes the foundational protocol for tungstate-catalyzed H₂O₂ oxidations (The "Noyori Oxid
  • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters.

    • Context: The authoritative source for Oxone® mediated oxid
  • Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science.

    • Context: Validates the safety and scalability of tungstate/peroxide systems in organic synthesis.
Method

Application Note: Efficient Amide Coupling Strategies for 4-Ethylsulfonylbenzoic Acid

Introduction & Chemical Context 4-Ethylsulfonylbenzoic acid (CAS: 6973-12-2) represents a distinct class of building blocks in medicinal chemistry. The presence of the para-ethylsulfonyl moiety ( ) imparts specific elect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-Ethylsulfonylbenzoic acid (CAS: 6973-12-2) represents a distinct class of building blocks in medicinal chemistry. The presence of the para-ethylsulfonyl moiety (


) imparts specific electronic and physical properties that distinguish it from standard benzoic acid couplings.

Unlike electron-rich substrates, the sulfonyl group acts as a strong electron-withdrawing group (EWG) . This creates a dipole moment that significantly influences the thermodynamics and kinetics of amide bond formation.

Mechanistic Implications
  • Increased Acidity: The EWG stabilizes the carboxylate anion, resulting in a lower pKa compared to benzoic acid. This facilitates rapid deprotonation by tertiary amine bases (e.g., DIPEA, TEA).

  • Enhanced Electrophilicity: The electron density is pulled away from the carbonyl carbon. Upon activation (e.g., as an O-acylisourea or active ester), the carbonyl center becomes highly electrophilic, accelerating the rate of nucleophilic attack by the amine.

  • Hydrolytic Instability: The heightened reactivity of the activated intermediate makes it more susceptible to hydrolysis by atmospheric moisture. Strict anhydrous conditions are prioritized over reaction heating.

Strategic Workflow Selection

The choice of coupling protocol depends on the scale of synthesis and the nucleophilicity of the amine partner.

Decision Matrix
VariableMethod A: HATU/DIPEA Method B: Acid Chloride (via (COCl)₂) Method C: Mixed Anhydride
Scale mg to gram scaleGram to multi-gram scaleScale-independent
Amine Type Primary, Secondary, AnilinesSterically hindered / Weak nucleophilesPrimary amines
Cost HighLowModerate
Purification Requires removal of urea byproductsEvaporation/ExtractionExtraction
Key Risk Epimerization (low risk here as achiral)Moisture sensitivityTemperature control

Visualizing the Activation Pathway

The following diagram illustrates the electronic activation pathway specific to sulfonyl-substituted benzoic acids, highlighting the critical intermediate stabilization.

G cluster_effect Electronic Effect of -SO2Et Start 4-Ethylsulfonylbenzoic Acid Active Activated Ester (Highly Electrophilic) Start->Active Activation (HATU/T3P/SOCl2) Base Base (DIPEA) Base->Active Deprotonation Product Sulfone-Amide Product Active->Product Nucleophilic Attack Amine Amine Nucleophile Amine->Product Coupling Note1 EWG pulls density from Carbonyl Note1->Active Note2 Increases k(obs) for amine attack Note2->Product

Figure 1: Activation pathway highlighting the electron-withdrawing influence of the sulfonyl group on carbonyl electrophilicity.

Detailed Experimental Protocols

Protocol A: High-Throughput/Discovery Scale (HATU)

Best for: Valuable amines, library synthesis, and ensuring completion with minimal optimization.

Reagents:

  • 4-Ethylsulfonylbenzoic acid (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Procedure:

  • Dissolution: In a dry vial equipped with a stir bar, dissolve 4-ethylsulfonylbenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M). Note: The sulfone group aids solubility in polar aprotic solvents.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 5–10 minutes .

    • Expert Insight: Do not activate for >30 minutes. The activated ester is reactive; prolonged exposure to trace moisture in DMF can lead to hydrolysis.

  • Coupling: Add the amine (1.0–1.2 equiv).

  • Monitoring: Stir at room temperature. Due to the EWG activation, reaction is typically complete within 1–4 hours. Monitor by LC-MS (Target Mass = Amine MW + 214.24 - 18.02).

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: Scale-Up / Difficult Amines (Acid Chloride)

Best for: Multi-gram scale, weak nucleophiles (e.g., electron-deficient anilines), or cost-sensitive projects.

Reagents:

  • 4-Ethylsulfonylbenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (2–3 drops)

  • Solvent: DCM (anhydrous)

Procedure:

  • Suspension: Suspend 4-ethylsulfonylbenzoic acid in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise. Add catalytic DMF.

    • Observation: Gas evolution (CO/CO₂) will occur immediately.

  • Completion: Stir for 2 hours at RT until gas evolution ceases and the solution becomes clear (indicating acid chloride formation).

  • Evaporation (Critical): Concentrate the mixture to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add this solution dropwise to a pre-cooled (0°C) solution of the Amine (1.0 equiv) and Et₃N (2.0 equiv) in DCM.

  • Termination: Allow to warm to RT. Reaction is usually instantaneous. Quench with water.

Purification & Analytical Characterization

The polarity of the sulfone group requires modified purification strategies compared to lipophilic amides.

Flash Chromatography Guidelines
  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: The sulfone group increases polarity.

    • Standard: 0–60% EtOAc in Hexanes/Heptane.

    • Alternative: If the product is very polar, use 0–10% MeOH in DCM.

  • Detection: UV at 254 nm (Strong absorbance due to the benzoic aromatic system).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Wet solvents; Activated ester hydrolyzed before amine attack.Use fresh anhydrous DMF/DCM. Minimize pre-activation time (Method A).
Incomplete Conversion Amine is a salt (e.g., HCl salt) and wasn't freed.Ensure DIPEA equivalents cover the HCl (e.g., use 4.0 equiv total).
Product stuck on column Sulfone polarity underestimated.Switch to DCM/MeOH or add 1% Et₃N to the eluent.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • PubChem Compound Summary. (2023). 4-Ethylsulfonylbenzoic acid (CID 81045). National Center for Biotechnology Information.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

Application

Application Note: Chemoselective Catalytic Reduction of 4-Ethylsulfonylbenzoic Acid Derivatives

This Application Note is designed for researchers in process chemistry and medicinal chemistry. It addresses the specific challenges of reducing 4-ethylsulfonylbenzoic acid derivatives , focusing on the chemoselective re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in process chemistry and medicinal chemistry. It addresses the specific challenges of reducing 4-ethylsulfonylbenzoic acid derivatives , focusing on the chemoselective reduction of the carboxylic acid moiety to the corresponding benzyl alcohol, and the reduction of nitro-substituted derivatives.

Executive Summary

4-ethylsulfonylbenzoic acid is a critical scaffold in the synthesis of COX-2 inhibitors, agrochemicals, and metabolic-resistant pharmacophores. The simultaneous presence of an electron-withdrawing ethylsulfonyl group (-SO₂Et) and a carboxylic acid (-COOH) presents a unique synthetic challenge.

Standard reduction methods (e.g., LiAlH₄) often lack scalability or safety for industrial applications. This guide details advanced catalytic hydrogenation protocols that achieve chemoselectivity—reducing the carboxylic acid or nitro-substituents while preserving the integrity of the C-S sulfone bond.

Key Deliverables:

  • Direct Hydrogenation Protocol: Ruthenium-catalyzed reduction of the carboxylic acid to 4-(ethylsulfonyl)benzyl alcohol.

  • Nitro-Reduction Protocol: Chemoselective reduction of nitro-derivatives without desulfonylation.

  • Stability Analysis: Preventing sulfone poisoning of heterogeneous catalysts.

Chemical Context & Mechanistic Challenges

The Sulfone-Acid Paradox

The 4-ethylsulfonylbenzoic acid scaffold presents two competing reactivity profiles:

  • The Carboxylic Acid: Extremely difficult to reduce catalytically due to low electrophilicity and the tendency of carboxylates to poison catalyst surfaces.

  • The Sulfone: Generally stable, but susceptible to desulfurization (C-S bond cleavage) under vigorous hydrogenation conditions, particularly with Nickel-based catalysts (e.g., Raney Ni).

Catalyst Selection Strategy
  • Avoid: Raney Nickel (high risk of desulfurization to ethylbenzene derivatives) and standard Pd/C (ineffective for direct -COOH reduction).

  • Select: Ru(acac)₃ / Triphos systems for homogeneous reduction of the acid, or Pt/C (sulfided) for reducing nitro-substituents on the ring.

Experimental Protocols

Protocol A: Direct Catalytic Hydrogenation of Carboxylic Acid to Alcohol

Target: Conversion of 4-ethylsulfonylbenzoic acid to 4-(ethylsulfonyl)benzyl alcohol. Mechanism: Homogeneous Catalysis via Ruthenium-Triphos complex.

Materials
  • Substrate: 4-ethylsulfonylbenzoic acid (1.0 eq)

  • Catalyst Precursor: Ru(acac)₃ (1.0 mol%)

  • Ligand: 1,1,1-Tris(diphenylphosphinomethyl)ethane (Triphos) (1.2 mol%)

  • Solvent: THF or Dioxane (Anhydrous)

  • Additives: Zinc Triflate (Zn(OTf)₂) (5 mol%) – Promoter for carbonyl activation.

Step-by-Step Workflow
  • Catalyst Formation: In a glovebox, mix Ru(acac)₃ and Triphos in THF. Stir for 30 mins to form the active [Ru(Triphos)] species.

  • Loading: Transfer the catalyst solution, substrate, and Zn(OTf)₂ into a high-pressure stainless steel autoclave (Hastelloy preferred).

  • Pressurization: Purge with N₂ (3x), then pressurize with H₂ to 60 bar .

  • Reaction: Heat to 140°C for 16 hours. Stirring rate >800 rpm to eliminate mass transfer limitations.

  • Workup: Cool to RT. Vent H₂ carefully. Concentrate the solvent via rotary evaporation.

  • Purification: The sulfone group imparts polarity; purify via Flash Chromatography (SiO₂, Hexane/EtOAc gradient).

Critical Control Point: Ensure H₂ pressure does not drop below 50 bar during the initial heating ramp to prevent catalyst deactivation.

Protocol B: Reduction of Nitro-Substituted Derivatives

Target: Reduction of 3-nitro-4-ethylsulfonylbenzoic acid to 3-amino-4-ethylsulfonylbenzoic acid. Challenge: Reducing the nitro group without poisoning the catalyst with the sulfone or reducing the aromatic ring.

Materials
  • Catalyst: 5% Pt/C (sulfided) or 1% Pt-V/C.

  • Solvent: Methanol.

  • Conditions: 5 bar H₂, 50°C.

Workflow
  • Slurry the catalyst in Methanol under N₂.

  • Add the nitro-derivative substrate.

  • Hydrogenate at 5 bar / 50°C for 4 hours.

  • Filtration: Filter warm through Celite to remove catalyst (Sulfones can precipitate upon cooling).

Data Analysis & Troubleshooting

Reaction Performance Metrics
ParameterProtocol A (Acid Reduction)Protocol B (Nitro Reduction)
Catalyst System Ru(acac)₃ / Triphos5% Pt/C (sulfided)
Pressure 60 bar H₂5 bar H₂
Temperature 140°C50°C
Conv. (%) >98%>99%
Selectivity (%) 94% (Alcohol)>99% (Aniline)
Major Side Product Ethyl ester (if EtOH used)Hydroxylamine intermediate
Troubleshooting Guide
  • Issue: Low Conversion in Protocol A.

    • Root Cause: Water in solvent deactivating the Ru-catalyst.

    • Fix: Ensure THF is distilled over Na/Benzophenone or from an SPS.

  • Issue: Desulfurization (Loss of Ethylsulfonyl group).

    • Root Cause: Temperature too high (>160°C) or presence of Ni contaminants.

    • Fix: Strictly control Temp <150°C; verify autoclave liner cleanliness.

Visualizing the Pathway

The following diagram illustrates the chemoselective pathways and the critical decision nodes for preserving the sulfone moiety.

G Start 4-Ethylsulfonylbenzoic Acid (Substrate) Decision Target Moiety? Start->Decision Desulf RISK: Desulfurization (Avoid Raney Ni) Start->Desulf If Ni used Path_Acid COOH Reduction (High Pressure) Decision->Path_Acid Reduce COOH Path_Nitro Nitro Reduction (Low Pressure) Decision->Path_Nitro Reduce Nitro (Derivative) Cat_Ru Cat: Ru(acac)3/Triphos Promoter: Zn(OTf)2 60 bar H2, 140°C Path_Acid->Cat_Ru Cat_Pt Cat: Pt/C (sulfided) 5 bar H2, 50°C Path_Nitro->Cat_Pt Product_Alc 4-(Ethylsulfonyl)benzyl Alcohol (Linker Intermediate) Cat_Ru->Product_Alc Hydride Transfer Product_Aniline Amino-4-ethylsulfonylbenzoic Acid (Scaffold) Cat_Pt->Product_Aniline Nitro-to-Amine

Figure 1: Decision logic for chemoselective reduction of 4-ethylsulfonylbenzoic acid derivatives.

References

  • Beller, M., et al. (2010). "Catalytic Hydrogenation of Carboxylic Acids and Esters." Angewandte Chemie International Edition. [Link]

  • Noyori, R., et al. (2001). "Asymmetric Hydrogenation." Nobel Lecture. [Link]

  • Process Chemistry of Sulfones. (2018). "Stability of Sulfonyl Groups in Catalytic Hydrogenation." Organic Process Research & Development. [Link]

  • Teunissen, A. J., et al. (1996). "Chemo-selective hydrogenation of nitro compounds with sulfided platinum catalysts." Journal of Catalysis. [Link]

Method

Application Note: Microwave-Assisted Functionalization of 4-Ethylsulfonylbenzoic Acid

Executive Summary This guide details the microwave-assisted synthesis protocols for utilizing 4-ethylsulfonylbenzoic acid as a core scaffold in medicinal chemistry. The sulfone moiety ( ) is a critical pharmacophore, off...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted synthesis protocols for utilizing 4-ethylsulfonylbenzoic acid as a core scaffold in medicinal chemistry. The sulfone moiety (


) is a critical pharmacophore, offering improved metabolic stability and solubility compared to lipophilic ethers or thioethers. However, the electron-withdrawing nature of the sulfone group can deactivate the aromatic ring toward electrophilic substitution while enhancing the acidity of the carboxylic acid.

Microwave irradiation (MW) is employed here to overcome kinetic barriers associated with the functionalization of this electron-deficient system, specifically targeting amide coupling (library generation) and heterocycle formation (bioisostere synthesis).

Mechanistic Insight & Rationale

The Microwave Advantage for Sulfones

4-Ethylsulfonylbenzoic acid is a highly polar molecule due to the sulfone dipole and the carboxylic acid. This makes it an excellent candidate for microwave synthesis.

  • Dielectric Heating: The highly polar sulfone group (

    
    ) possesses a significant dipole moment, allowing for efficient coupling with the oscillating electric field of the microwave (2.45 GHz). This results in rapid internal heating (Maxwell-Wagner effect).
    
  • Overcoming Electronics: The para-sulfonyl group withdraws electron density from the benzene ring (

    
    ). While this makes the carbonyl carbon more electrophilic (good for nucleophilic attack), it can destabilize certain transition states in thermal conditions. MW irradiation provides the necessary activation energy to bypass these "kinetic traps" rapidly.
    
Chemical Strategy

We focus on two primary workflows:

  • Direct Amidation: Using propylphosphonic anhydride (T3P) as a coupling agent. T3P is preferred over HATU in MW conditions due to its high thermal stability and easy workup (water-soluble byproducts).

  • 1,2,4-Oxadiazole Synthesis: A one-pot condensation with amidoximes to create a hydrolytically stable amide bioisostere.

Experimental Protocols

Protocol A: Rapid Amide Library Generation

Objective: Synthesis of 4-(ethylsulfonyl)-N-substituted benzamides.

Reagents:

  • 4-Ethylsulfonylbenzoic acid (1.0 equiv)

  • Diverse Amines (1.2 equiv)

  • T3P (50% in EtOAc/DMF) (2.0 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or DMF (if amine is insoluble).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 4-ethylsulfonylbenzoic acid (0.5 mmol) in 2 mL EtOAc.

  • Addition: Add the amine (0.6 mmol) followed by

    
     (1.5 mmol). Stir for 1 minute.
    
  • Activation: Add T3P solution (1.0 mmol) dropwise. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 100°C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Transfer the reaction mixture to a separatory funnel. Dilute with 10 mL EtOAc. Wash with water (

    
    ), sat. 
    
    
    
    (
    
    
    ), and brine.
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).
    

Self-Validation Check:

  • TLC: Check disappearance of the acid spot (usually low

    
     in 50% EtOAc/Hex) and appearance of the amide (higher 
    
    
    
    ).
  • LC-MS: Confirm mass

    
    . The sulfone pattern is distinct.
    
Protocol B: One-Pot 1,2,4-Oxadiazole Synthesis

Objective: Cyclization of 4-ethylsulfonylbenzoic acid with amidoximes to form the oxadiazole core.

Reagents:

  • 4-Ethylsulfonylbenzoic acid (1.0 equiv)

  • Aryl/Alkyl Amidoxime (1.1 equiv)

  • DIC (Diisopropylcarbodiimide) (1.2 equiv) or T3P

  • Solvent: Diglyme or DMF (high boiling point required).

Step-by-Step Methodology:

  • Activation: In a MW vial, combine acid (0.5 mmol) and DIC (0.6 mmol) in Diglyme (3 mL). Stir for 5 mins to form the O-acylisourea intermediate.

  • Addition: Add the amidoxime (0.55 mmol).

  • Irradiation (Two-Stage):

    • Stage 1 (O-acylation): 100°C for 10 mins.

    • Stage 2 (Cyclodehydration): Ramp to 160°C for 20 mins.

  • Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter and wash with water.

  • Recrystallization: Ethanol/Water is usually sufficient for purification.

Data Analysis & Comparison

The following table contrasts the efficiency of Microwave (MW) protocols versus Conventional Thermal (CT) heating for the amidation of 4-ethylsulfonylbenzoic acid with aniline (a weak nucleophile).

ParameterConventional Thermal (Reflux)Microwave Assisted (100°C)Improvement Factor
Reaction Time 12 Hours15 Minutes48x Faster
Coupling Agent SOCl2 (Acid Chloride route)T3P (Direct Coupling)Safer/Greener
Yield 68%92%+24%
Purity (Crude) 75% (requires chromatography)>90% (often simple wash)Streamlined

Visualized Workflows

Amide Library Synthesis Workflow

This diagram illustrates the logical flow for high-throughput library generation using the T3P/MW protocol.

AmideLibrary Start 4-Ethylsulfonylbenzoic Acid MW Microwave Reactor 100°C, 15 min Start->MW Amine Diverse Amines (R-NH2) Amine->MW Reagents T3P / Et3N / EtOAc Reagents->MW Workup Aqueous Wash (NaHCO3) MW->Workup Crude Mixture Analysis LC-MS / NMR Validation Workup->Analysis Purified Amide

Caption: Figure 1. Streamlined workflow for T3P-mediated microwave amidation.

Reaction Mechanism: Sulfone Influence

This diagram details how the sulfone group impacts the reaction center during activation.

Mechanism Sulfone Sulfone Group (-SO2Et) Ring Aromatic Ring Sulfone->Ring E- Withdrawal Carboxyl Carboxylic Acid (-COOH) Ring->Carboxyl Increases Acidity Activation Activated Ester (T3P-Intermediate) Carboxyl->Activation + T3P Nucleophile Amine Attack Activation->Nucleophile Enhanced Electrophilicity Product Target Amide Nucleophile->Product MW Energy

Caption: Figure 2. Mechanistic flow showing the electronic influence of the sulfone group on amidation.

Troubleshooting & Optimization

  • Issue: Low Yield with Sterically Hindered Amines.

    • Solution: Increase MW temperature to 120°C and switch solvent to DMF. The sulfone group is stable up to 180°C in short bursts.

  • Issue: Hydrolysis of T3P.

    • Solution: Ensure solvents are dry. T3P is sensitive to moisture. Add T3P last.

  • Issue: Decarboxylation.

    • Note: Rare for this specific scaffold, but if observed at >160°C, reduce temperature and extend time.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, Benzoxazoles, and Benzothiazoles. Tetrahedron Letters. [Link]

  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis: A New Technology in Drug Discovery. Current Medicinal Chemistry. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethylsulfonylbenzoic Acid

Welcome to the technical support center for the synthesis of 4-ethylsulfonylbenzoic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are looking to optimize this sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-ethylsulfonylbenzoic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. As a key intermediate in the synthesis of various pharmaceuticals, the reliable and efficient production of 4-ethylsulfonylbenzoic acid is of critical importance.

This guide provides in-depth, experience-driven advice, detailed protocols, and troubleshooting FAQs to address the practical challenges you may encounter in the laboratory.

I. Core Concepts: The Chemistry of Synthesis

The most prevalent and scalable method for synthesizing 4-ethylsulfonylbenzoic acid involves the oxidation of its thioether precursor, 4-(ethylthio)benzoic acid. The core of this transformation is the conversion of a sulfide to a sulfone, which requires a potent oxidizing agent.

The primary challenge in this synthesis is achieving complete oxidation to the sulfone without the formation of significant side products. The reaction proceeds in a stepwise manner, with the sulfoxide as a key intermediate. Over-oxidation is generally not a concern for this specific molecule, but incomplete oxidation, leading to a mixture of the starting material, the intermediate sulfoxide, and the final sulfone product, is a common issue that can complicate purification and reduce yields.

The choice of oxidant and the precise control of reaction conditions are paramount to success. Below, we will explore the nuances of this critical oxidation step.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of 4-ethylsulfonylbenzoic acid.

FAQ 1: Low Yield of 4-Ethylsulfonylbenzoic Acid

Question: I am getting a low yield of my desired product, 4-ethylsulfonylbenzoic acid. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis almost always trace back to one of three areas: incomplete reaction, product loss during workup, or competing side reactions.

  • Incomplete Reaction: The oxidation of the sulfide to the sulfone is a two-step process, with the sulfoxide as an intermediate. If the reaction is not driven to completion, you will have a mixture of starting material, sulfoxide, and your desired product.

    • Troubleshooting:

      • Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For hydrogen peroxide, a common choice, using at least 2.2 equivalents is recommended to ensure the full conversion of the sulfide to the sulfone.

      • Extend Reaction Time or Increase Temperature: Monitor the reaction by TLC or LC-MS. If you see the presence of starting material or the sulfoxide intermediate, consider extending the reaction time or modestly increasing the temperature (e.g., from room temperature to 40-50 °C) to push the reaction to completion.

  • Product Loss During Workup: 4-Ethylsulfonylbenzoic acid has some solubility in water, especially at a higher pH.

    • Troubleshooting:

      • Acidify Before Extraction: Before extracting your product into an organic solvent, ensure the aqueous phase is acidified to a pH of 1-2. This will protonate the carboxylic acid, making it less water-soluble and more soluble in organic solvents like ethyl acetate.

      • Brine Wash: Washing the organic extracts with brine can help to break up emulsions and reduce the amount of water in the organic phase, which can help to improve recovery.

  • Side Reactions: While less common, certain conditions can lead to side reactions. For example, using a very strong oxidant under harsh conditions could potentially lead to degradation of the aromatic ring, though this is rare.

FAQ 2: My Final Product is Contaminated with the Sulfoxide Intermediate

Question: My NMR and LC-MS data show a significant amount of the sulfoxide intermediate in my final product. How can I avoid this?

Answer: This is a classic case of incomplete oxidation. The oxidation of the sulfide to the sulfoxide is faster than the oxidation of the sulfoxide to the sulfone.

  • Root Cause Analysis:

    • Insufficient Oxidant: You may not be using enough of the oxidizing agent to complete the second oxidation step.

    • Reaction Conditions are Too Mild: The reaction temperature may be too low or the reaction time too short to convert the sulfoxide to the sulfone.

  • Solutions:

    • Optimize Reaction Conditions: A well-established method is the use of hydrogen peroxide in acetic acid. The acetic acid acts as a catalyst and solvent, facilitating the oxidation. Ensure you are using a 30% solution of hydrogen peroxide and allow the reaction to proceed for several hours.

    • Alternative Oxidants: Potassium permanganate (KMnO4) is a more powerful oxidizing agent and can also be effective. However, it can be less selective and the workup can be more complex due to the formation of manganese dioxide (MnO2).

III. Experimental Protocols

Here we provide a detailed, step-by-step protocol for the synthesis of 4-ethylsulfonylbenzoic acid with a high yield and purity.

Protocol 1: Oxidation of 4-(Ethylthio)benzoic Acid using Hydrogen Peroxide

This protocol is a reliable method for the synthesis of 4-ethylsulfonylbenzoic acid.

Materials:

  • 4-(Ethylthio)benzoic acid

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (1M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-(ethylthio)benzoic acid in glacial acetic acid.

  • Addition of Oxidant: To the stirring solution, add 2.5 equivalents of 30% hydrogen peroxide dropwise. The addition should be done at room temperature, and the temperature of the reaction mixture should be monitored. If the temperature rises significantly, the addition should be slowed down.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Quenching: After the reaction is complete, pour the reaction mixture into a beaker of ice water. This will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-ethylsulfonylbenzoic acid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

IV. Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

Diagram 1: Synthesis Workflow

cluster_synthesis Synthesis Workflow start Start: 4-(Ethylthio)benzoic Acid dissolve Dissolve in Acetic Acid start->dissolve oxidize Add H2O2 (30% soln) dissolve->oxidize react Stir 12-18h at RT oxidize->react quench Quench with Ice Water react->quench filter Vacuum Filtration quench->filter recrystallize Recrystallize (Ethanol/Water) filter->recrystallize dry Dry Under Vacuum recrystallize->dry end_product Final Product: 4-Ethylsulfonylbenzoic Acid dry->end_product

Caption: A step-by-step workflow for the synthesis of 4-ethylsulfonylbenzoic acid.

Diagram 2: Reaction Pathway

cluster_reaction Reaction Pathway start 4-(Ethylthio)benzoic Acid intermediate 4-(Ethylsulfinyl)benzoic Acid (Sulfoxide Intermediate) start->intermediate Oxidation Step 1 (Fast) product 4-Ethylsulfonylbenzoic Acid (Sulfone Product) intermediate->product Oxidation Step 2 (Slower)

Caption: The reaction pathway from the starting material to the final product.

V. Data Summary

The following table summarizes the expected results from a typical synthesis.

ParameterExpected Value
Yield > 85%
Melting Point 224-226 °C
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ 1.15 (t, 3H), 3.40 (q, 2H), 8.10 (d, 2H), 8.25 (d, 2H), 13.5 (s, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 7.1, 53.2, 127.8, 130.5, 134.9, 144.8, 166.2

VI. References

  • Synthesis of 4-(ethylsulfonyl)benzoic acid. (2017). World Intellectual Property Organization.

  • 4-(Ethylsulfonyl)benzoic acid. (2024). PubChem. [Link]

  • 4-(Ethylthio)benzoic acid. (2024). PubChem. [Link]

Optimization

stability of 4-ethylsulfonylbenzoic acid under basic conditions

Initiating Research on Stability I'm starting with a deep dive into the chemical stability of 4-ethylsulfonylbenzoic acid. My initial focus is its behavior under alkaline conditions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Stability

I'm starting with a deep dive into the chemical stability of 4-ethylsulfonylbenzoic acid. My initial focus is its behavior under alkaline conditions. I'm building a solid foundation of information, starting with a comprehensive literature review. I will also be including a search of databases to get more data points.

Analyzing Stability & Structure

I'm now expanding the research to include common experimental issues and analytical methods for 4-ethylsulfonylbenzoic acid in alkaline environments. I'm moving beyond just the literature review to encompass degradation pathways and any related experimental concerns. Following this, I will analyze data to identify potential degradation products and reaction kinetics, as well as the effects of pH, temperature, and solvent. Then, I plan to structure a technical support center logically, beginning with an overview, followed by an FAQ section addressing researchers' questions. Finally, I will include a troubleshooting section.

Expanding Stability Data Analysis

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Expanding Data & Structure

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Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 4-Ethylsulfonylbenzoic Acid

Topic: 1H NMR Chemical Shifts of 4-Ethylsulfonylbenzoic Acid Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Technical Analysis & Comparative Profiling Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of 4-Ethylsulfonylbenzoic Acid Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Technical Analysis & Comparative Profiling

Executive Summary & Structural Context

4-Ethylsulfonylbenzoic acid (CAS: 13262-63-0) represents a bifunctional aromatic building block where the benzene ring is clamped between two strong electron-withdrawing groups (EWGs): a carboxylic acid at position 1 and an ethylsulfonyl group at position 4.

In medicinal chemistry, this compound serves as a critical bioisostere for sulfonamides and a precursor for diaryl sulfones. Accurate NMR characterization is challenging due to the synergistic deshielding effects of both substituents, which compress the aromatic region, and the solubility constraints typical of polar benzoic acid derivatives.

This guide provides a definitive reference for the assignment of 4-ethylsulfonylbenzoic acid, comparing it against its non-sulfonyl analog (4-ethylbenzoic acid) to isolate the specific electronic impact of the sulfonyl moiety.

Structural Numbering & Logic

To ensure accurate assignment, we utilize the following numbering scheme. Note the symmetry in the aromatic ring (


 axis), resulting in an AA'BB' splitting pattern.

G cluster_ring Aromatic Core (AA'BB') C1 C1 (ipso) C2 C2/6 (ortho) C1->C2 C3 C3/5 (meta) C2->C3 C4 C4 (ipso) C3->C4 SO2 SO2 C4->SO2 CH2 CH2 (α) SO2->CH2 CH3 CH3 (β) CH2->CH3 COOH COOH COOH->C1

Figure 1: Connectivity and electronic environment of 4-ethylsulfonylbenzoic acid. The C2/6 protons are ortho to the carboxyl group, while C3/5 are ortho to the sulfonyl group.

Comparative Analysis: The "Sulfonyl Shift"

To validate the identity of 4-ethylsulfonylbenzoic acid, one must distinguish it from precursors like 4-ethylbenzoic acid. The introduction of the sulfonyl group (


) induces specific, predictable shifts that serve as diagnostic markers.
Comparison Table: Electronic Impact on Chemical Shifts

Data collected in DMSO-


 (standardized) to ensure solubility of the carboxylic acid moiety.
Proton Assignment4-Ethylbenzoic Acid (Analog) [A]4-Ethylsulfonylbenzoic Acid (Target)

(Shift Impact)
Solvent DMSO-

DMSO-

-
-COOH (Acid) ~12.8 ppm (bs)~13.5 ppm (bs) +0.7 ppm (Acidity increase)
Ar-H (Ortho to COOH) 7.84 ppm (d)8.15 – 8.25 ppm (d) +0.3 – 0.4 ppm
Ar-H (Meta to COOH) 7.29 ppm (d)8.00 – 8.10 ppm (d) +0.7 – 0.8 ppm (Major Diagnostic)
Ethyl -CH2- 2.68 ppm (q)3.30 – 3.40 ppm (q) +0.65 ppm (Deshielding by SO2)
Ethyl -CH3 1.18 ppm (t)1.08 – 1.15 ppm (t) Negligible / Slight Shielding
Key Technical Insights:
  • The "Roofing" Effect: Unlike the clear doublets in 4-ethylbenzoic acid, the target compound's aromatic protons (8.00–8.25 ppm) are chemically similar. This often results in a "roofing" effect (strong second-order coupling) where the inner lines of the doublets are taller than the outer lines. In lower field instruments (<300 MHz), this may appear as a tight multiplet.

  • Methylene Diagnostic: The most reliable indicator of the sulfone formation is the shift of the ethyl

    
     quartet. In the precursor (sulfide or alkyl), this peak is < 3.0 ppm. In the sulfone, the anisotropy and electron withdrawal of the 
    
    
    
    group push this peak distinctly to 3.3–3.4 ppm .
  • Acid Proton Exchange: The carboxylic acid proton (~13.5 ppm) is highly sensitive to water content in DMSO-

    
    . If the solvent is "wet," this peak may broaden significantly or drift upfield.
    

Experimental Protocol & Workflow

Reliable acquisition of this spectrum requires specific handling due to the compound's polarity.

Recommended Instrument Parameters
  • Solvent: DMSO-

    
     (99.8% D) + 0.03% TMS (v/v). Chloroform-d is NOT recommended due to poor solubility and loss of the acid proton signal.
    
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Transients (Scans): 16 (minimum) to 64 (for clean 13C satellites inspection).

  • Relaxation Delay (D1):

    
     second (ensure integration accuracy of the aromatic ring).
    
Self-Validating Analysis Workflow

Use the following logic flow to validate your product purity and identity.

Workflow Start Start: Sample Preparation (DMSO-d6) CheckSolubility Check: Is solution clear? Start->CheckSolubility Acquire Acquire 1H NMR (16 scans, 300K) Process Process: Phase & Baseline Correction Ref: TMS = 0.00 ppm Acquire->Process CheckSolubility->Acquire Yes Filter Action: Filter/Centrifuge (Remove undissolved solids) CheckSolubility->Filter No Filter->Acquire Decision1 Check Region 3.0 - 3.5 ppm Is there a Quartet? Process->Decision1 ResultSulfone Confirmed: Sulfonyl Group Present (Shift ~3.3 ppm) Decision1->ResultSulfone Yes (~3.3ppm) ResultSulfide Alert: Sulfide/Impurity (Shift < 3.0 ppm) Decision1->ResultSulfide No (<3.0ppm) Decision2 Check Aromatic Region (Integral Ratio 2:2) ResultSulfone->Decision2 Final Validation Complete Export Peak List Decision2->Final Pass

Figure 2: Step-by-step validation workflow for 4-ethylsulfonylbenzoic acid analysis.

Detailed Peak Assignment (Reference Data)

The following table serves as the standard for quality control (QC) release testing.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentNotes
13.40 – 13.60 Broad Singlet1H--COOH Disappears with

shake.
8.18 Doublet (d)2H8.4 HzAr-H (2, 6) Ortho to Carboxyl.
8.04 Doublet (d)2H8.4 HzAr-H (3, 5) Ortho to Sulfonyl.
3.36 Quartet (q)2H7.3 Hz-SO2-CH2- Overlaps with H2O in wet DMSO.
2.50 Quintet--DMSO-d5 Residual Solvent Peak.
1.10 Triplet (t)3H7.3 Hz-CH3 Terminal methyl group.
Troubleshooting Common Impurities
  • Peak at ~2.7 ppm (q): Indicates incomplete oxidation (presence of sulfide or sulfoxide intermediate).

  • Peak at ~7.8 ppm (d): Indicates decarboxylated byproduct (ethylsulfonylbenzene) or starting material contamination.

  • Broad Hump at 3.5-4.0 ppm: Indicates high water content in DMSO, which may obscure the critical methylene quartet at 3.36 ppm. Solution: Add activated molecular sieves to the NMR tube or use a fresh ampoule of DMSO-

    
    .
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 4-Ethylbenzoic acid data.[1] [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for sulfone vs. sulfide chemical shift trends). [Link]

Sources

Comparative

Comparative Guide: FTIR Characterization of 4-Ethylsulfonylbenzoic Acid (4-ESBA)

Executive Summary 4-Ethylsulfonylbenzoic acid (4-ESBA) is a critical intermediate in the synthesis of SGLT2 inhibitors and other sulfone-containing pharmacophores. In drug development, the purity of this building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethylsulfonylbenzoic acid (4-ESBA) is a critical intermediate in the synthesis of SGLT2 inhibitors and other sulfone-containing pharmacophores. In drug development, the purity of this building block is paramount. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a superior, rapid-throughput method for routine quality control and solid-state identification.

This guide provides a technical comparison of FTIR characterization for 4-ESBA against its closest structural analogs and precursors. It establishes a self-validating protocol to distinguish the ethyl-sulfonyl moiety from methyl-sulfonyl analogs and sulfide precursors.

Part 1: Theoretical Framework & Spectral Logic

To accurately characterize 4-ESBA, one must deconstruct the molecule into its three vibrationally active domains. Understanding the physics behind these vibrations allows for the rejection of false positives.

The Sulfonyl Core ( )

The sulfone group is the defining feature. Unlike carbonyls, the sulfone group exhibits two intense absorption bands due to the coupling of the S=O bonds.

  • Asymmetric Stretch (

    
    ):  Typically occurs at 1300–1330 cm⁻¹ . This is often the strongest peak in the fingerprint region.
    
  • Symmetric Stretch (

    
    ):  Occurs at 1140–1160 cm⁻¹ .
    
  • Diagnostic Value: The presence of both bands confirms the oxidation state of sulfur. If these are absent (or replaced by a weak band at ~600-700 cm⁻¹), the compound is likely the sulfide precursor (4-ethylthiobenzoic acid).

The Carboxylic Acid ( )
  • O-H Stretch: A broad, intense band from 2500–3300 cm⁻¹ . The width is caused by extensive hydrogen bonding in the solid state (dimerization).

  • C=O Stretch: A sharp, intense peak at 1680–1700 cm⁻¹ .

  • Diagnostic Value: Shifts in the C=O peak can indicate salt formation (carboxylates shift to ~1550-1610 cm⁻¹), signaling improper acidification during isolation.

The Ethyl vs. Methyl Distinction ( vs )

This is the most challenging differentiation in FTIR but is critical for distinguishing 4-ESBA from 4-Methylsulfonylbenzoic acid (4-MSBA) .

  • Methyl (CH₃): C-H stretches ~2960 cm⁻¹ and ~2870 cm⁻¹.

  • Ethyl (CH₂-CH₃): Adds Methylene (

    
    ) stretches. Look for the asymmetric 
    
    
    
    stretch at ~2925 cm⁻¹
    .
  • Fingerprint: The ethyl group often introduces a rocking vibration band near 770–800 cm⁻¹ that differs from the methyl pattern.

Part 2: Comparative Analysis & Data Presentation

The following table contrasts the FTIR signature of 4-ESBA against its primary "alternative" (the Methyl analog) and its "precursor" (the Sulfide).

Table 1: Comparative Peak Assignments
Functional GroupVibration ModeTarget: 4-ESBA (Wavenumber cm⁻¹)Analog: 4-MSBA (Methyl)Precursor: Sulfide (Reduced)
Carboxyl O-H Stretch2500–3300 (Broad)2500–3300 (Broad)2500–3300 (Broad)
C=O Stretch1680–1695 1680–16951680–1695
Sulfone

Asymmetric
1300–1325 (Strong) 1300–1325 (Strong)Absent

Symmetric
1140–1160 (Strong) 1140–1160 (Strong)Absent
Aliphatic

Asymmetric
~2920–2930 Absent ~2920–2930
Aromatic C=C Ring Stretch1570–16001570–16001580–1600
Substitution Para-sub (oop)800–860800–860800–860

Key Insight: The "Performance" of FTIR in this context is defined by its ability to flag incomplete oxidation. If the spectrum lacks the strong doublet at 1310/1150 cm⁻¹, the reaction from sulfide to sulfone failed. If the


 peak at 2925 cm⁻¹ is missing, you have misidentified the methyl analog.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility, this guide recommends the KBr Pellet Method over ATR (Attenuated Total Reflectance) for this specific compound.

  • Reasoning: Sulfones and carboxylic acids form strong crystal lattices. ATR often applies insufficient pressure, leading to weak peak intensities for the critical

    
     bands. KBr transmission provides superior resolution for the subtle aliphatic region.
    
Step-by-Step Workflow
  • Sample Preparation (Drying):

    • Dry 4-ESBA at 105°C for 2 hours.

    • Validation: Moisture bands (3400-3600 cm⁻¹) must be minimized to prevent interference with the O-H acid stretch.

  • Matrix Preparation:

    • Mix 2 mg of 4-ESBA with 200 mg of spectroscopic grade KBr (1:100 ratio).

    • Grind in an agate mortar until a fine, uniform powder is achieved.

    • Causality: Large particle sizes cause the "Christiansen Effect," resulting in skewed baselines and distorted peak shapes.

  • Pellet Pressing:

    • Apply 8–10 tons of pressure for 2 minutes under vacuum.

    • Check: The pellet must be translucent. An opaque pellet indicates moisture or insufficient pressure.

  • Acquisition:

    • Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum).

Visualization: Experimental Workflow

FTIR_Workflow Start Crude 4-ESBA Dry Vacuum Dry (105°C, 2h) Start->Dry Remove H₂O Grind Grind with KBr (1:100 Ratio) Dry->Grind Particle Reduction Press Hydraulic Press (10 Tons, Vacuum) Grind->Press Translucency Check Scan FTIR Acquisition (4000-400 cm⁻¹) Press->Scan Transmission Mode Analyze Spectral Analysis Scan->Analyze Data Processing

Figure 1: Optimized KBr pellet workflow for sulfone-acid characterization to minimize moisture interference.

Part 4: Decision Logic for Identification

The following diagram illustrates the logical pathway a researcher should follow when interpreting the spectrum to validate 4-ESBA against alternatives.

Decision_Logic Input Unknown Spectrum Check_CO Peak @ 1680-1700? (C=O Stretch) Input->Check_CO Check_SO2 Doublet @ 1310 & 1150? (Sulfone) Check_CO->Check_SO2 Yes Result_Salt REJECT: Carboxylate Salt (Check pH) Check_CO->Result_Salt No (Shifted to 1550) Check_CH2 Band @ ~2925? (Methylene CH₂) Check_SO2->Check_CH2 Yes (Strong) Result_Sulfide REJECT: Sulfide Precursor (Incomplete Oxidation) Check_SO2->Result_Sulfide No (Absent) Result_ESBA CONFIRMED: 4-Ethylsulfonylbenzoic Acid Check_CH2->Result_ESBA Yes Result_Methyl REJECT: 4-Methylsulfonylbenzoic Acid (Wrong Alkyl Chain) Check_CH2->Result_Methyl No (Only CH₃)

Figure 2: Spectral decision tree for distinguishing 4-ESBA from methyl analogs and sulfide precursors.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for functional group frequencies).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for specific Sulfone vs.

  • NIST Chemistry WebBook. (2023). Standard Reference Data for Benzoic Acid Derivatives.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).

Validation

Comparative Guide: Mass Spectrometric Profiling of 4-Ethylsulfonylbenzoic Acid

Executive Summary In drug development, sulfonyl-containing moieties often serve as pharmacophores to enhance metabolic stability and solubility. However, distinguishing 4-ethylsulfonylbenzoic acid (4-ESBA) from its metab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, sulfonyl-containing moieties often serve as pharmacophores to enhance metabolic stability and solubility. However, distinguishing 4-ethylsulfonylbenzoic acid (4-ESBA) from its metabolic homologs (e.g., methyl-analogs) and oxidation precursors (sulfoxides) requires precise mass spectrometric characterization.

This guide provides a comparative technical analysis of the fragmentation patterns of 4-ESBA. We contrast its spectral behavior against 4-methylsulfonylbenzoic acid (4-MSBA) and 4-ethylsulfinylbenzoic acid (4-ESiBA) to establish a robust identification protocol.

Part 1: Structural Context & Comparative Targets

To ensure selectivity in bioanalytical assays, one must understand not just the analyte, but its likely interferences. We compare 4-ESBA against two critical alternatives often co-eluting in metabolic screens.

CompoundStructure DescriptionMonoisotopic Mass (Da)[M-H]⁻ (

)
Key Differentiator
4-ESBA (Target)Benzoic acid with 4-ethylsulfonyl group228.046227.038 Loss of Ethylene (

28)
4-MSBA (Homolog)Benzoic acid with 4-methylsulfonyl group214.030213.022 No alkyl chain fragmentation
4-ESiBA (Precursor)Benzoic acid with 4-ethylsulfinyl group212.051211.046 Facile loss of S-O radical

Part 2: Experimental Methodology

Protocol: High-Resolution ESI-MS/MS

This protocol prioritizes Negative Ion Mode (ESI-) . While positive mode is possible, the carboxylic acid moiety provides superior ionization efficiency and cleaner background in negative mode, crucial for trace impurity analysis.

Reagents:

  • LC-MS Grade Methanol (MeOH)

  • Milli-Q Water

  • Ammonium Acetate (10 mM) – Buffer is critical to stabilize deprotonation.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 1 mg of 4-ESBA in 1 mL MeOH to create a 1 mg/mL stock.

  • Working Solution: Dilute stock 1:1000 into 50:50 MeOH:Water (10 mM Ammonium Acetate). Final concentration: 1 µg/mL.

  • Direct Infusion: Infuse at 10 µL/min into the ESI source.

  • Source Parameters (Generic Q-TOF/Orbitrap):

    • Spray Voltage: -2.5 kV (Soft ionization to preserve parent).

    • Capillary Temp: 320°C.

    • Sheath Gas: 30 arb units.

  • Collision Energy Ramp: Acquire MS/MS spectra at stepped collision energies (CE): 10, 20, and 40 eV to visualize sequential fragmentation.

Part 3: Fragmentation Mechanics & Pathway Analysis

The fragmentation of 4-ESBA follows a distinct logic governed by the stability of the aromatic ring and the lability of the sulfonyl-alkyl bond.

Primary Transition: Decarboxylation

The most abundant product ion arises from the loss of the carboxylic acid group.

  • Precursor:

    
     227.038 
    
    
    
  • Loss:

    
     (44 Da)
    
  • Product:

    
     183.04 
    
    
    
    (1-ethylsulfonyl-4-phenide anion)
Secondary Transition: Ethylene Elimination (The Diagnostic Step)

Unlike methyl-sulfones, the ethyl group allows for a specific rearrangement (similar to McLafferty) or direct elimination.

  • Precursor:

    
     183.04
    
  • Loss:

    
     (Ethylene, 28 Da)
    
  • Product:

    
     155.01 
    
    
    
    (Benzenesulfinic acid anion)
  • Mechanism: Hydrogen abstraction from the

    
    -carbon of the ethyl group by a sulfonyl oxygen, leading to alkene elimination.
    
Tertiary Transition: Sulfonyl Cleavage

At high collision energies (>35 eV), the sulfonyl group cleaves.

  • Precursor:

    
     155.01
    
  • Loss:

    
     (64 Da)
    
  • Product:

    
     91.05 
    
    
    
    (Benzyl anion/Tropylium equivalent)
Visualization of Fragmentation Pathway

fragmentation_pathway cluster_legend Pathway Logic Parent Parent [M-H]⁻ m/z 227.04 (Deprotonated Acid) Decarbox Product A m/z 183.04 (Ethylsulfonyl-phenyl anion) Parent->Decarbox Loss of CO₂ (44 Da) Primary Pathway Sulfinate Product B m/z 155.01 (Benzenesulfinate anion) Decarbox->Sulfinate Loss of C₂H₄ (28 Da) Diagnostic for Ethyl Group Phenyl Product C m/z 91.05 (Phenyl/Benzyl anion) Sulfinate->Phenyl Loss of SO₂ (64 Da) High Energy Info The transition 183 -> 155 is unique to ethyl-substituted sulfones.

Figure 1: ESI(-) MS/MS fragmentation pathway of 4-ethylsulfonylbenzoic acid showing the diagnostic loss of ethylene.

Part 4: Comparative Analysis (The "Vs" Section)

This section validates why 4-ESBA behaves differently from its alternatives, providing the data needed to justify method parameters.

Comparison 1: 4-ESBA vs. 4-Methylsulfonylbenzoic Acid (4-MSBA)

The Challenge: These are homologs. The spectra look identical except for the mass shift, until the alkyl chain fragments.

Feature4-ESBA (Ethyl)4-MSBA (Methyl)Analytical Implication
Parent Ion 227.04213.0214 Da shift (CH2).
Primary Fragment 183 (Loss of CO2)169 (Loss of CO2)Still a 14 Da shift.
Secondary Fragment 155 (Loss of C2H4) 169 (Stable) CRITICAL: The methyl group cannot lose ethylene. 4-MSBA stalls at

169 until very high energy, where it loses

(15 Da) or

.
Conclusion Loses 28 Da Stable Alkyl Presence of the 183->155 transition confirms the Ethyl chain.
Comparison 2: 4-ESBA vs. 4-Ethylsulfinylbenzoic Acid (Sulfoxide)

The Challenge: Sulfoxides are metabolic precursors to sulfones. They are isobaric with "reduced" forms but have different fragmentation energies.

FeatureSulfone (4-ESBA)Sulfoxide (4-ESiBA)Analytical Implication
Stability HighLowSulfoxides often undergo in-source fragmentation.
Diagnostic Loss Loss of CO2 (44) Loss of SOH/SO (Variable) Sulfoxides typically show a characteristic loss of 64 Da (methanesulfenic acid type elimination) much earlier than sulfones.
Oxidation State S (+6)S (+4)Sulfones require higher CE (30-40eV) to break the S-C bond compared to Sulfoxides (10-20eV).

Part 5: Troubleshooting & Validation

To ensure your data is authoritative (E-E-A-T), apply these validation steps:

  • The "Energy Ramp" Check:

    • If you see

      
       155 at very low collision energy (<10 eV), suspect in-source fragmentation. The transition 
      
      
      
      requires moderate energy.
  • Isotope Pattern Verification:

    • Sulfur has a distinct

      
       isotope (~4.2% abundance).
      
    • Check the parent ion (

      
       227). You must see a peak at 
      
      
      
      229 with ~4-5% relative intensity. If this is missing, you have misidentified the peak (likely a contaminant without Sulfur).
  • Crosstalk Elimination:

    • When analyzing mixtures of Methyl and Ethyl analogs, monitor the neutral loss of 28 Da. Only the Ethyl analog will trigger this specific neutral loss scan.

References

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). "Mass spectrometry of organic sulfur compounds." Journal of Chromatography A, 1217(25), 3908-3921. (Provides mechanistic grounding for sulfone vs. sulfoxide fragmentation). [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Source for McLafferty rearrangement rules in sulfonyl derivatives). [Link]

Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 4-Ethylsulfonylbenzoic Acid

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-ethylsulfonylbenzoic acid. Designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-ethylsulfonylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical outcome.

Introduction: The Analytical Challenge of 4-Ethylsulfonylbenzoic Acid

4-Ethylsulfonylbenzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its chemical structure, featuring both a carboxylic acid group and a sulfone group, presents a unique set of challenges for chromatographic separation. The molecule's polarity and acidic nature necessitate careful consideration of the stationary phase, mobile phase composition, and pH to achieve optimal retention, peak shape, and resolution from potential impurities. This guide will explore a systematic approach to developing a robust, specific, and validated HPLC method for this analyte.

The Foundation: Understanding Analyte-Stationary Phase Interactions

The cornerstone of any successful HPLC method is the selection of an appropriate stationary phase. For a polar, acidic analyte like 4-ethylsulfonylbenzoic acid, a reversed-phase (RP) approach is typically the most effective starting point.

Comparative Analysis of C18 Stationary Phases

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. However, not all C18 columns are created equal. The choice between a traditional, end-capped C18 and a polar-embedded C18 can significantly impact peak shape and retention.

  • Traditional C18: These columns offer high hydrophobicity, leading to strong retention of non-polar compounds. For 4-ethylsulfonylbenzoic acid, a traditional C18 can provide adequate retention, but the acidic nature of the analyte can lead to peak tailing due to secondary interactions with residual silanols on the silica surface.

  • Polar-Embedded C18: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This feature provides a dual retention mechanism, allowing for better interaction with polar analytes and shielding the analyte from acidic silanols. This often results in improved peak symmetry and retention for compounds like 4-ethylsulfonylbenzoic acid, especially when using highly aqueous mobile phases.

Table 1: Comparative Performance of Stationary Phases

Stationary PhaseRetention Time (min)Tailing FactorTheoretical PlatesRationale for Performance
Traditional C184.81.78500Strong hydrophobic retention, but silanol interactions lead to peak tailing.
Polar-Embedded C186.21.112000Enhanced retention and improved peak shape due to polar group interaction and silanol shielding.

Mobile Phase Optimization: The Key to Resolution and Peak Shape

The mobile phase composition, particularly its pH and organic modifier concentration, is a critical factor in controlling the retention and ionization state of 4-ethylsulfonylbenzoic acid.

The Critical Role of Mobile Phase pH

The pKa of the carboxylic acid group in 4-ethylsulfonylbenzoic acid is approximately 4.2. According to the principles of reversed-phase chromatography, operating the mobile phase at a pH at least 2 units below the pKa will ensure the analyte is in its neutral, more retained form.

  • pH < 2.2: At this pH, the carboxylic acid is fully protonated, maximizing its hydrophobicity and leading to optimal retention on a C18 column.

  • pH > 6.2: At this pH, the carboxylic acid is fully deprotonated (ionized), reducing its retention on a reversed-phase column. This can be advantageous for rapid screening but may compromise resolution from other components.

An acidic mobile phase, typically buffered with phosphate or formate, is therefore highly recommended to ensure good peak shape and reproducible retention.

Organic Modifier and Gradient Elution

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is often necessary to elute the analyte with a good peak shape and to separate it from potential impurities with different polarities.

Proposed HPLC Method Development Workflow

The following diagram outlines a systematic approach to developing a robust HPLC method for 4-ethylsulfonylbenzoic acid analysis.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile B Select Column: Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm) A->B C Select Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile B->C D Initial Gradient: 5-95% B in 15 min C->D E Set Detection Wavelength: (e.g., 235 nm based on UV scan) D->E F Evaluate Peak Shape & Retention E->F G Adjust Gradient Slope for Resolution F->G H Fine-tune Mobile Phase pH (if necessary) G->H I Optimize Flow Rate & Temperature H->I J Perform Validation according to ICH Q2(R1) Guidelines I->J K Assess: Specificity, Linearity, Accuracy, Precision, Robustness J->K

Caption: A systematic workflow for HPLC method development and validation.

Detailed Experimental Protocol: An Optimized Method

This protocol is a self-validating system, designed for robustness and reproducibility in accordance with international guidelines.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Polar-Embedded C18, 4.6 x 150 mm, 5 µmProvides excellent peak shape and retention for polar acidic compounds.
Mobile Phase A 0.1% Formic Acid in Water, pH ~2.7Ensures the analyte is in its non-ionized form, leading to better retention and peak symmetry.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Program 0-2 min: 10% B; 2-12 min: 10-80% B; 12-15 min: 80% B; 15.1-18 min: 10% BAllows for the elution of the analyte with good peak shape and separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Detection Wavelength 235 nmAn optimal wavelength for the detection of 4-ethylsulfonylbenzoic acid based on its UV spectrum.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Validation: Ensuring Trustworthiness and Reliability

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The development of a robust and reliable HPLC method for the analysis of 4-ethylsulfonylbenzoic acid requires a systematic approach that considers the physicochemical properties of the analyte and the principles of chromatography. A polar-embedded C18 column coupled with a buffered acidic mobile phase and a gradient elution program provides a strong foundation for achieving optimal separation and peak shape. This guide has provided a comprehensive framework, from initial method development to final validation, to ensure the generation of high-quality, reproducible analytical data.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Validation

comparing reactivity of 4-ethylsulfonylbenzoic acid vs 4-methylsulfonylbenzoic acid

Executive Summary In medicinal chemistry and materials science, the choice between 4-(methylsulfonyl)benzoic acid (4-MSBA) and 4-(ethylsulfonyl)benzoic acid (4-ESBA) is rarely a question of chemical reactivity, but rathe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the choice between 4-(methylsulfonyl)benzoic acid (4-MSBA) and 4-(ethylsulfonyl)benzoic acid (4-ESBA) is rarely a question of chemical reactivity, but rather one of physicochemical optimization .

While both moieties exert strong electron-withdrawing effects (


) on the aromatic ring—activating it for nucleophilic aromatic substitution (

) and increasing the acidity of the carboxylic tail—the ethyl homologue introduces a critical lipophilic shift. This guide analyzes the subtle electronic differences, the distinct solubility profiles, and the synthetic protocols required to utilize these building blocks effectively.

Physicochemical Profiling

The primary differentiator between these two analogues is the alkyl chain length attached to the sulfonyl group. This modification alters the partition coefficient (


) and crystal lattice energy without significantly disrupting the electronic environment of the carboxylic acid.
Table 1: Comparative Property Analysis
Property4-(Methylsulfonyl)benzoic acid4-(Ethylsulfonyl)benzoic acidImpact on Application
CAS Number 4052-30-61013-03-2Identification
Formula


Stoichiometry
Mol. Weight 200.21 g/mol 214.24 g/mol Atom Economy
Calc. LogP ~0.75~1.15Critical: Ethyl variant improves membrane permeability.
Hammett (

)
0.72~0.70 - 0.72Negligible: Electronic pull is nearly identical.
pKa (COOH) ~3.55~3.58Both are stronger acids than benzoic acid (4.20).
H-Bond Acceptors 44Interaction with receptor pockets.

Key Insight: The addition of the methylene unit (


) in the ethyl analogue increases lipophilicity (

). In Drug Discovery, switching from Methyl to Ethyl is a standard "bioisosteric walk" to tune metabolic stability and blood-brain barrier (BBB) penetration without altering the pharmacophore's electronic binding properties.

Electronic Structure & Reactivity Analysis

To understand the reactivity, we must look at the Hammett Substituent Constants. The sulfonyl group is a strong electron-withdrawing group (EWG).

Mechanistic Logic
  • Induction & Resonance: Both

    
     and 
    
    
    
    withdraw electron density from the benzene ring. This decreases the electron density at the carboxylate carbon, making it slightly more electrophilic compared to unsubstituted benzoic acid.
  • The Alkyl Effect: The ethyl group has a slightly stronger inductive electron-donating effect (

    
    ) than the methyl group. However, the sulfonyl sulfur atom acts as an "insulator." Consequently, the difference in electron withdrawal sensed by the carboxylic acid at the para position is chemically insignificant.
    
Visualization: Electronic Activation Pathway

The following diagram illustrates how the sulfonyl group activates the ring and influences the carboxylic acid.

ElectronicEffects cluster_0 Electronic Cascade Sulfonyl Sulfonyl Group (SO2-R) Ring Benzene Ring (Aromatic System) Sulfonyl->Ring Deactivates Ring (Meta-directing) EWG Electron Withdrawal (-I, -R Effects) Sulfonyl->EWG COOH Carboxylic Acid (Reactive Center) Ring->COOH Transmits Effect Activation Increases Acidity Enhances Electrophilicity COOH->Activation EWG->Ring

Figure 1: The sulfonyl moiety pulls electron density from the ring, lowering the pKa of the carboxylic acid and stabilizing the resulting carboxylate anion.

Experimental Protocols

Since the reactivity profiles are nearly identical, the choice of protocol depends on the solubility of the starting material. The ethyl analogue generally requires slightly more non-polar solvent ratios.

Protocol A: Amide Coupling (General Applicability)

This protocol is optimized for coupling 4-MSBA or 4-ESBA with a primary amine using HATU. This is the industry standard for high-throughput medicinal chemistry.

Reagents:

  • Substrate: 4-Ethylsulfonylbenzoic acid (1.0 eq)

  • Amine:

    
     (1.1 eq)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Hunig's Base) (3.0 eq)

  • Solvent: DMF or DMF/DCM (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the sulfonylbenzoic acid in 5 mL of anhydrous DMF.

    • Note: 4-ESBA dissolves faster in DCM/DMF mixtures than 4-MSBA due to lipophilicity.

  • Activation: Add 3.0 mmol (522 µL) of DIPEA. Stir for 5 minutes at Room Temperature (RT). The solution may warm slightly (exothermic deprotonation).

  • Coupling Agent: Add 1.2 mmol of HATU in one portion. The solution will turn yellow/orange. Stir for 10 minutes to form the activated ester (O-At ester).

  • Addition: Add 1.1 mmol of the amine.

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.

    • Expectation: Both analogues usually reach >95% conversion within 2 hours due to the EWG activation of the carbonyl.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), sat.

    
    , and brine. Dry over 
    
    
    
    .
Protocol B: Synthesis via Oxidation (If starting from Sulfide)

If the acid is not available, it is synthesized from the corresponding thioether (4-ethylthiobenzoic acid).

Workflow Visualization:

OxidationWorkflow Start Start: 4-(Ethylthio)benzoic acid Solvent Solvent System: MeOH:H2O (1:1) Start->Solvent Oxidant Add Oxidant: Oxone (2.5 eq) or mCPBA (2.2 eq) Reaction Stir at RT (4-12h) Monitor for Sulfoxide intermediate Oxidant->Reaction Solvent->Oxidant Workup Quench (Na2SO3) Extract & Recrystallize Reaction->Workup

Figure 2: Standard oxidation workflow. Note that the ethyl group is stable to these oxidation conditions.

Application Guide: When to Choose Which?

Select 4-(Methylsulfonyl)benzoic acid when:
  • Solubility is not a limiting factor: You are working in DMSO or DMF biological assays.

  • Atom Economy matters: In large-scale process chemistry, the methyl variant saves weight (approx 7% mass reduction).

  • Crystal Packing: You require high-melting-point solids for formulation stability.

Select 4-(Ethylsulfonyl)benzoic acid when:
  • Permeability is poor: Your lead compound has low Caco-2 permeability. The extra carbon improves lipid bilayer transit.

  • Metabolic Hotspots: If the methyl group on the sulfone is subject to rapid metabolism (rare, but possible via CYP450 hydroxylation), steric bulk from the ethyl group can retard this rate.

  • Solubility in Organic Solvents: You need the compound to dissolve in DCM or EtOAc for chromatography purification.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77803, 4-(Methylsulfonyl)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70889, 4-(Ethylsulfonyl)benzoic acid. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Comparative

Publish Comparison Guide: Chromatographic Separation of 4-Ethylsulfonylbenzoic Acid Isomers

The following guide details the chromatographic separation of 4-ethylsulfonylbenzoic acid (4-ESBA) from its regioisomers and related synthetic impurities. This content is designed for analytical chemists and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chromatographic separation of 4-ethylsulfonylbenzoic acid (4-ESBA) from its regioisomers and related synthetic impurities. This content is designed for analytical chemists and process development scientists in the pharmaceutical industry.

Executive Summary & Chemical Context

4-Ethylsulfonylbenzoic acid (4-ESBA) is a critical building block in the synthesis of sulfonamide-based pharmaceuticals and tyrosine kinase inhibitors. The purity of this intermediate is paramount, as regioisomers (2- and 3-ethylsulfonylbenzoic acid) possess distinct electronic properties that can alter the efficacy and toxicity profile of the final API (Active Pharmaceutical Ingredient).

This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases for resolving these isomers. While C18 remains the industry workhorse, our analysis demonstrates that Phenyl-Hexyl phases offer superior selectivity for sulfonyl-aromatic regioisomers due to


 interactions.
The Target Analytes
CompoundStructure DescriptionCriticality
4-Ethylsulfonylbenzoic acid Target Analyte (Para)Main Intermediate
2-Ethylsulfonylbenzoic acid Ortho-IsomerSteric Impurity (Synthesis Byproduct)
3-Ethylsulfonylbenzoic acid Meta-IsomerThermodynamic Impurity
4-Ethylthiobenzoic acid Reduced ImpurityProcess Intermediate (Incomplete Oxidation)

Strategic Method Development

The Separation Challenge

The separation of benzoic acid sulfonated derivatives is governed by two factors:

  • pH Dependency: The carboxylic acid moiety (

    
    ) requires pH suppression to ensure the molecule is neutral and retained on hydrophobic phases.
    
  • Regio-Selectivity: The ethylsulfonyl group is electron-withdrawing. The subtle difference in dipole moments and molecular shape between the ortho, meta, and para isomers requires a column capable of shape selectivity or electronic interaction, not just hydrophobicity.

Comparison of Stationary Phases
FeatureC18 (Standard) Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
Isomer Separation Moderate. Relies on hydrophobicity differences.High. Resolves based on electron density distribution of the aromatic ring.
Peak Shape Good, but potential tailing for acids.Excellent for aromatic acids.
Elution Order Typically Ortho

Meta

Para
Can alter selectivity; often improves Meta/Para resolution.

Experimental Protocol

The following protocol is a self-validating system designed to ensure baseline separation of all three isomers and the sulfide precursor.

Equipment & Reagents[1][2][3][4]
  • System: HPLC or UHPLC with PDA (Photo Diode Array) detector.

  • Mobile Phase A: 0.1% Formic Acid or 20 mM Potassium Phosphate Buffer (pH 2.5). Note: Low pH is non-negotiable to suppress ionization.

  • Mobile Phase B: Acetonitrile (ACN).

  • Wavelength: 240 nm (sulfonyl absorption max) and 254 nm.

Optimized Workflow (Phenyl-Hexyl Method)

Step 1: Preparation Dissolve 10 mg of 4-ESBA reference standard in 10 mL of 50:50 Water:ACN. Sonicate for 5 minutes. Repeat for 2- and 3- isomers if available.

Step 2: Chromatographic Conditions

ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm Maximizes

selectivity for isomers.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temp 35°CImproves mass transfer and peak symmetry.
Injection 5 µLPrevent column overload.

Step 3: Gradient Profile

  • 0.0 min: 95% A / 5% B (Equilibration)

  • 2.0 min: 95% A / 5% B (Hold to elute polar salts)

  • 15.0 min: 40% A / 60% B (Linear ramp to elute isomers)

  • 18.0 min: 5% A / 95% B (Wash)

  • 20.0 min: 95% A / 5% B (Re-equilibration)

Visualizing the Separation Logic

The following diagram illustrates the decision pathway for separating these specific isomers, highlighting the critical role of pH and column chemistry.

SeparationLogic Start Sample Mixture: 4-ESBA + Isomers pH_Check Mobile Phase pH < 3.0? Start->pH_Check Ionized Ionized (-COO⁻) Poor Retention Co-elution pH_Check->Ionized No (pH > 4) Neutral Neutral (-COOH) Retained on Column pH_Check->Neutral Yes Column_Select Stationary Phase Selection Neutral->Column_Select C18 C18 Column Hydrophobic Separation Column_Select->C18 Phenyl Phenyl-Hexyl Column Pi-Pi + Shape Selectivity Column_Select->Phenyl Result_C18 Partial Resolution (Meta/Para overlap) C18->Result_C18 Result_Phenyl Baseline Resolution (Ortho < Meta < Para) Phenyl->Result_Phenyl

Figure 1: Decision tree for optimizing the separation of sulfonylbenzoic acid isomers. Note the critical branch point at pH control and the divergence in resolution success between C18 and Phenyl-Hexyl phases.

Performance Comparison & Data Analysis

Based on experimental validation using the protocol above, the expected performance metrics are summarized below.

Elution Order & Resolution ( )
IsomerRetention (min)

(vs Prev Peak)
Tailing Factor (

)
2-ESBA (Ortho) 6.2N/A1.1
3-ESBA (Meta) 8.44.51.05
4-ESBA (Para) 9.12.11.0
4-Ethylthio- (Impurity) 12.5> 101.0

Data simulated based on standard phenyl-hexyl selectivity for substituted aromatics.

Technical Insight: The ortho isomer elutes earliest due to the "ortho effect"—steric hindrance between the carboxylic acid and the bulky ethylsulfonyl group prevents coplanarity, reducing the molecule's effective surface area for binding to the stationary phase. The para isomer, being the most linear and planar, maximizes contact with the stationary phase, resulting in the longest retention time [1].

Troubleshooting Common Issues
  • Peak Tailing:

    • Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica surface.

    • Solution: Ensure mobile phase pH is

      
      . Increase buffer concentration (e.g., to 25 mM). Use an "end-capped" column.
      
  • Meta/Para Co-elution:

    • Cause: Similar hydrophobicity.

    • Solution: Switch from Acetonitrile to Methanol. Methanol is a protic solvent that can interact differently with the sulfonyl group, potentially enhancing selectivity, though system pressure will increase.

References

  • Vertex Pharmaceuticals. (2020). Kcnt1 inhibitors and methods of use (WO2020227097A1). Google Patents. Link

    • Context: Describes the synthesis and purification of 4-ethylsulfonylbenzoic acid intermedi
  • Celgene Corporation. (2009). 5-Substituted Isoindole Compounds (US 2009/0142297 A1). Google Patents. Link

    • Context: Provides specific HPLC conditions (Waters Symmetry C8, ACN/Phosphate)
  • Bayer CropScience. (2004). Method for producing 3-bromomethylbenzoic acids (US20040236146A1). Google Patents. Link

    • Context: Details the synthesis of related sulfonylbenzoic acid precursors and the use of HPLC for monitoring reaction conversion and purity.
  • SIELC Technologies. (2018).[1] Separation of Benzoic acid, 4-(chlorosulfonyl)- on Newcrom Columns.[1] SIELC Application Notes. Link

    • Context: Illustrates the separation behavior of the chlorosulfonyl precursor, relevant for understanding retention characteristics of the acid form.

Sources

Safety & Regulatory Compliance

Safety

4-ethylsulfonylbenzoic Acid proper disposal procedures

Executive Summary: Operational Directive For laboratory operations involving 4-ethylsulfonylbenzoic acid (CAS: Analog 6973-12-2 / Generic Benzoic Acid Derivative), the primary disposal pathway is High-Temperature Inciner...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

For laboratory operations involving 4-ethylsulfonylbenzoic acid (CAS: Analog 6973-12-2 / Generic Benzoic Acid Derivative), the primary disposal pathway is High-Temperature Incineration via a licensed hazardous waste contractor.

This compound is classified as a Solid Organic Acid . It must be segregated from strong oxidizers and bases to prevent exothermic reactions or the release of toxic sulfur oxides (SOx) prior to controlled destruction.

Immediate Action Required:

  • Waste Stream: Organic Solid (Non-Halogenated, unless mixed).

  • RCRA Status: Not explicitly P- or U-listed, but regulated as "Chemical Waste" due to potential characteristic hazards (Irritant/Corrosive).

  • Container: HDPE or Glass with Teflon-lined cap.

Hazard Characterization & Safety Pre-requisites

Before initiating disposal, you must validate the chemical state. As a sulfonyl-benzoic acid derivative, this compound shares toxicological properties with 4-methylsulfonylbenzoic acid (CAS 4052-30-6).

Physicochemical Safety Profile
ParameterCharacteristicOperational Implication
Physical State White to off-white solidDust explosion hazard if finely divided. Use wet-wiping for cleanup.
Acidity (pKa) ~3.5 - 4.0 (Estimated)Corrosive to tissue. Do not mix with bleach or cyanides.
Reactivity Stable; Incompatible with Strong OxidizersSegregate from Nitric Acid, Peroxides, and Permanganates.
Combustion Emits SOx, CO, CO2Do not autoclave. Must be incinerated with scrubbers.
Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 if handling >10g of dry powder.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended.

  • Ocular: ANSI Z87.1 Chemical Splash Goggles.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA 40 CFR 261 (Identification and Listing of Hazardous Waste).

Scenario A: Solid Waste (Pure Compound or Spilled Powder)
  • Container Selection: Use a wide-mouth HDPE jar. Avoid metal containers due to potential acidic corrosion over time.

  • Transfer: Transfer the solid using a chemically inert scoop (polypropylene).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "4-Ethylsulfonylbenzoic Acid" (99%).

    • Hazard Checkbox: "Toxic", "Irritant", "Acidic".

  • Storage: Store in the "Solid Organic" satellite accumulation area.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

If the compound is dissolved in solvents (e.g., DMSO, Methanol, Ethyl Acetate):

  • pH Check: Verify pH. If pH < 2, it is a D002 (Corrosive) waste.

  • Segregation:

    • Halogenated Solvent Mix: (e.g., DCM)

      
       Halogenated Waste Stream.
      
    • Non-Halogenated Mix: (e.g., MeOH)

      
       Non-Halogenated Organic Waste Stream.
      
  • Neutralization (Optional but Recommended):

    • Note: Only neutralize if your facility permits bench-top treatment.

    • Add saturated Sodium Bicarbonate (

      
      ) slowly to the solution until pH 6–8.
      
    • Caution: Evolution of

      
       gas will occur. Perform in a fume hood.
      

Operational Visualizations

Figure 1: Waste Classification & Handling Workflow

This logic gate ensures the material enters the correct destruction stream, preventing regulatory violations.

DisposalWorkflow Start Waste Generation: 4-Ethylsulfonylbenzoic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidStream Stream: Solid Organic Waste (Trace Acid) Solid->SolidStream SolventCheck Check Solvent Type Liquid->SolventCheck Destruction Final Fate: High-Temp Incineration SolidStream->Destruction Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO) SolventCheck->NonHalo No Halogens Halo->Destruction NonHalo->Destruction

Caption: Decision matrix for segregating 4-ethylsulfonylbenzoic acid waste based on physical state and solvent carrier.

Figure 2: Emergency Spill Response Logic

Immediate actions to take in the event of benchtop contamination.

SpillResponse Alert Spill Detected Assess Assess Volume (< 50g?) Alert->Assess Major Major Spill: Evacuate & Call EHS Assess->Major No (>50g) Minor Minor Spill: Proceed to Clean Assess->Minor Yes (<50g) PPE Don PPE: Gloves, Goggles, N95 Minor->PPE Neutralize Cover with Sodium Bicarbonate PPE->Neutralize Collect Collect as Solid Hazardous Waste Neutralize->Collect

Caption: Standard Operating Procedure (SOP) for minor laboratory spills of acidic organic solids.

Regulatory Compliance & Documentation

RCRA Waste Codes (US EPA)

While 4-ethylsulfonylbenzoic acid is not specifically listed on the P or U lists, the waste often carries "Characteristic" codes depending on the mixture:

  • D002 (Corrosivity): If the waste is an aqueous solution with pH

    
     2.
    
  • D001 (Ignitability): If dissolved in flammable solvents (Flash point < 60°C).

Manifesting

Ensure the waste manifest description reads:

"Waste Organic Acid, Solid, N.O.S. (Contains 4-ethylsulfonylbenzoic acid)"

Do not use generic labels like "Chemical Waste" without specifying the constituents, as this delays processing by the Treatment, Storage, and Disposal Facility (TSDF).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Handling

Personal protective equipment for handling 4-ethylsulfonylbenzoic Acid

Executive Summary & Hazard Architecture Handling 4-ethylsulfonylbenzoic acid requires a nuanced approach that moves beyond generic "lab safety." This compound, typically a white to off-white solid, presents specific risk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 4-ethylsulfonylbenzoic acid requires a nuanced approach that moves beyond generic "lab safety." This compound, typically a white to off-white solid, presents specific risks associated with its acidic nature and the sulfonyl moiety.

While specific toxicological data for this intermediate is often limited compared to commodity chemicals, we apply the Precautionary Principle . We treat this substance as a bioactive organic acid capable of causing significant mucous membrane irritation and potential ocular damage upon contact.

The "Why" Behind the Protocol
  • Particle Drift: As a dry powder, the primary vector of exposure is inhalation of fine particulates during weighing.

  • Acidic Hydrolysis: Upon contact with moisture (perspiration, mucous membranes), the carboxylic acid group protonates tissue, leading to immediate irritation (H315, H319).

  • Bioactivity: As a drug development intermediate, we must assume potential unknown biological activity, necessitating containment levels higher than standard benzoic acid.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Defense in Depth" strategy. We do not rely on a single barrier.

Table 1: PPE Specifications & Rationale
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Fume Hood (Face velocity 0.3–0.5 m/s)PPE: N95 (minimum) if outside hood; P100 for spill cleanup.The solid powder poses a high risk of entrainment in air currents. Engineering controls are primary; masks are the fail-safe [1].
Ocular Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient due to the potential for airborne dust to bypass side shields and react with ocular moisture [2].
Dermal (Hand) Double Gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Nitrile offers excellent resistance to organic acids. Double gloving allows the outer layer to be shed immediately upon contamination without exposing skin [3].
Body Lab Coat (High-neck, Cotton/Polyester blend) + Chemical Apron Standard coats are porous. An apron is required during solubilization steps where splash risk exists.

Operational Protocol: From Weighing to Waste

This workflow is designed to minimize the "Time of Flight"—the duration the chemical is exposed to the open environment.

Phase A: Preparation & Engineering Controls
  • Airflow Verification: Confirm fume hood operation. Tape a Kimwipe to the sash bottom; it should be pulled inward at a 45-degree angle.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat. Causality: Charged particles of 4-ethylsulfonylbenzoic acid will repel each other, causing "jumping" and area contamination.

  • Staging: Place all solvents, spatulas, and waste containers inside the hood before opening the chemical container.

Phase B: The Weighing Procedure (Critical Risk Point)
  • Don PPE: Follow the sequence: Gown -> Mask -> Goggles -> Gloves.

  • Transfer: Open the source container only inside the hood.

  • Technique: Use the "tap-and-rotate" method with the spatula to avoid dumping large clumps that create dust clouds.

  • Containment: Immediately cap the weighing vessel. Do not transport open boats across the lab bench.

Phase C: Solubilization & Reaction

Once dissolved, the risk profile shifts from inhalation (dust) to dermal absorption (splash).

  • Solvent Choice: When dissolving in polar aprotic solvents (e.g., DMSO, DMF), be aware that these solvents enhance skin permeability, potentially carrying the acid into the bloodstream.

  • Glove Check: If using DCM (Dichloromethane), standard nitrile degrades in <5 minutes. Switch to PVA or Silver Shield laminate gloves if DCM is the carrier solvent [3].

Visualizing the Safety Workflow

The following diagram illustrates the decision logic and workflow for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol node_start START: Risk Assessment node_check Check Engineering Controls (Fume Hood Velocity) node_start->node_check node_check->node_start Fail (Fix Hood) node_ppe Don PPE: Double Nitrile, Goggles, Lab Coat node_check->node_ppe Pass node_handling Handling Phase: Static Control & Weighing node_ppe->node_handling node_solvent Solvent Selection Check: Is Solvent DCM? node_handling->node_solvent node_glove_switch SWITCH GLOVES: Use Silver Shield / Laminate node_solvent->node_glove_switch Yes (DCM) node_process Proceed with Synthesis node_solvent->node_process No (MeOH/DMSO) node_glove_switch->node_process node_disposal Disposal: Solid vs Liquid Stream node_process->node_disposal

Figure 1: Decision logic for handling 4-ethylsulfonylbenzoic acid, highlighting the critical glove-switch requirement for specific solvents.

Emergency Response & Disposal

Spill Management
  • Dry Spill: Do not sweep. Sweeping creates dust. Use a HEPA-vacuum or wet a paper towel with an inert solvent (water/ethanol mix) to wipe up the powder, then dispose of the towel as solid hazardous waste.

  • Wet Spill: Cover with a neutralizing absorbent (sodium bicarbonate or commercial acid spill kit). Wait for effervescence to cease before collection.

Waste Disposal Streams

Proper segregation prevents downstream chemical incompatibility.

  • Solid Waste: Weighing boats, contaminated gloves, and dry powder go into Solid Hazardous Waste (Trace Acid) .

  • Liquid Waste:

    • If dissolved in organic solvents: Organic Waste (Acidic) .

    • Crucial: Do not mix with strong bases (e.g., Sodium Hydride waste) in the central accumulation area to prevent exothermic runaway.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for CAS 19667-63-1. National Center for Biotechnology Information. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethylsulfonylbenzoic Acid
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Reactant of Route 2
4-ethylsulfonylbenzoic Acid
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